molecular formula C12H21NO4 B1405037 tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate CAS No. 1692142-55-4

tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Cat. No.: B1405037
CAS No.: 1692142-55-4
M. Wt: 243.3 g/mol
InChI Key: IVXFXTPGIXURKS-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(9-7-16-6-5-10(9)14)13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXFXTPGIXURKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Identifying pharmacophores in tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pharmacophore Identification in Novel Chemical Entities: A Case Study on tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Abstract

In the landscape of modern drug discovery, the identification and characterization of a molecule's pharmacophore are pivotal for lead optimization and the rational design of new therapeutic agents. A pharmacophore represents the essential three-dimensional arrangement of molecular features responsible for a molecule's biological activity. This guide provides a comprehensive, in-depth exploration of the methodologies used to identify the pharmacophoric features of a novel chemical entity, using tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate as a central case study. We will delve into both ligand-based and structure-based approaches, offering detailed computational workflows and the underlying scientific rationale. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug development.

Introduction: The Concept of the Pharmacophore in Drug Design

The term "pharmacophore," first introduced by Paul Ehrlich, refers to the molecular framework that carries the essential features responsible for a drug's biological activity. Today, the IUPAC defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response". Identifying these features allows researchers to move beyond a single active molecule and understand the entire class of compounds that might elicit a similar biological effect. This understanding is crucial for:

  • Virtual Screening: Searching large compound libraries for molecules that match the pharmacophore model.

  • Lead Optimization: Guiding the chemical modification of a lead compound to enhance its potency and selectivity.

  • De Novo Design: Designing novel molecules that fit the pharmacophore model.

This guide will use tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate, a molecule with several key functional groups, to illustrate the practical application of pharmacophore identification techniques.

Structural Analysis of the Target Molecule

The first step in any pharmacophore identification workflow is a thorough analysis of the molecule's structure. The structure of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate (PubChem CID: 139032539) reveals several potential pharmacophoric features.

Key Functional Groups and Potential Pharmacophoric Features

The molecule comprises a tert-butyl carbamate group attached to an ethyl group, which is itself substituted with a 4-oxooxane ring. Each of these components contributes potential interaction points for a biological target.

Feature IDPharmacophoric FeatureStructural MoietyPotential Interaction
HBA1 Hydrogen Bond AcceptorCarbamate carbonyl oxygenForms hydrogen bonds with donor groups (e.g., -NH, -OH) on a receptor.
HBA2 Hydrogen Bond Acceptor4-oxooxane ring oxygenCan accept a hydrogen bond.
HBA3 Hydrogen Bond Acceptor4-oxooxane carbonyl oxygenA strong hydrogen bond acceptor.
HBD1 Hydrogen Bond DonorCarbamate N-HCan donate a hydrogen bond to an acceptor group (e.g., C=O, N) on a receptor.
HYD1 Hydrophobic Featuretert-butyl groupCan engage in van der Waals or hydrophobic interactions with nonpolar pockets of a receptor.
HYD2 Hydrophobic FeatureOxane ring aliphatic carbonsContribute to hydrophobic interactions.

These features represent the foundational building blocks for constructing a pharmacophore hypothesis. The spatial arrangement of these points in the molecule's low-energy 3D conformations is what defines the pharmacophore.

G cluster_molecule tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate cluster_features Potential Pharmacophoric Features mol [Structure Image Placeholder] HBA1 HBA1 (Acceptor) HBA2 HBA2 (Acceptor) HBA3 HBA3 (Acceptor) HBD1 HBD1 (Donor) HYD1 HYD1 (Hydrophobic) HYD2 HYD2 (Hydrophobic)

Caption: Key pharmacophoric features of the target molecule.

Methodologies for Pharmacophore Generation

The strategy for pharmacophore identification depends critically on the available information, primarily whether the biological target is known. We will explore the two primary scenarios.

Scenario A: Ligand-Based Pharmacophore Modeling (Unknown Target)

This approach is employed when a set of molecules with known biological activity is available, but the structure of the receptor is unknown. The fundamental assumption is that these molecules bind to the same target in a similar orientation, and therefore share a common set of pharmacophoric features arranged in a specific 3D geometry.

Workflow for Ligand-Based Modeling:

  • Assemble a Training Set: Collect a structurally diverse set of molecules with a range of biological activities (e.g., from highly active to inactive). For our case study, this would involve synthesizing or acquiring analogues of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate.

  • Conformational Analysis: Generate a representative set of low-energy 3D conformations for each molecule in the training set. This is a critical step, as the bioactive conformation may not be the global minimum energy state.

  • Molecular Alignment: Superimpose the active molecules based on common features. The goal is to find a spatial arrangement that maximizes the overlap of pharmacophoric features.

  • Hypothesis Generation: Identify the common pharmacophoric features present in the aligned active molecules. These features and their spatial relationships constitute the pharmacophore hypothesis.

  • Refinement and Validation: The generated hypothesis is scored and ranked. It is then validated by its ability to distinguish active from inactive molecules in a test set (a separate set of molecules not used in model generation).

G start Start: Active Ligand Set conform Step 1: Generate 3D Conformations (For each molecule) start->conform align Step 2: Molecular Alignment (Superimpose active molecules) conform->align generate Step 3: Generate Common Feature Hypothesis align->generate validate Step 4: Validate Model (Using a test set of actives/inactives) generate->validate final_model Final Pharmacophore Model validate->final_model

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Scenario B: Structure-Based Pharmacophore Modeling (Known Target)

When the 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available, a more direct approach can be taken. This method relies on analyzing the specific interactions between a ligand and the amino acid residues in the receptor's binding pocket.

Workflow for Structure-Based Modeling:

  • Obtain Receptor-Ligand Complex: Start with a high-resolution 3D structure of the target protein bound to a ligand. If a complex with our specific molecule is unavailable, molecular docking can be used to predict its binding pose.

  • Analyze Interactions: Identify all significant non-covalent interactions between the ligand and the protein. This includes hydrogen bonds, ionic interactions, hydrophobic contacts, and π-stacking.

  • Abstract to Pharmacophore Features: Convert these specific interactions into abstract pharmacophoric features. For example, a hydrogen bond between the ligand's carbonyl and a backbone NH becomes a "Hydrogen Bond Acceptor" feature. The hydrophobic contacts of the tert-butyl group with nonpolar residues become a "Hydrophobic" feature.

  • Define Excluded Volumes: Add "excluded volumes" to the model, representing the space occupied by the receptor. This prevents molecules that would clash with the protein from matching the pharmacophore.

  • Refinement and Validation: The model can be refined by comparing interaction maps from several different ligands bound to the same target. Validation involves assessing its ability to retrieve known active compounds from a database.

G start Start: Receptor-Ligand 3D Structure docking Optional: Molecular Docking (If co-crystal structure is unavailable) start->docking interactions Step 1: Analyze Protein-Ligand Interactions (H-bonds, Hydrophobic, etc.) start->interactions docking->interactions abstract Step 2: Abstract Interactions to Pharmacophore Features interactions->abstract volumes Step 3: Define Excluded Volumes abstract->volumes final_model Final Pharmacophore Model volumes->final_model

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Detailed Protocols and Experimental Choices

As a Senior Application Scientist, it is crucial to explain not just the "what" but the "why" behind each step. The choices made during the workflow directly impact the quality and predictive power of the final pharmacophore model.

Protocol 1: Conformational Analysis for Ligand-Based Modeling

Objective: To generate a diverse and energetically accessible set of conformations for each ligand.

Methodology:

  • Initial 3D Structure Generation: Convert the 2D structure of each molecule (e.g., from a SMILES string) into an initial 3D structure using a tool like Open Babel or RDKit.

  • Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain from the initial 3D conversion.

  • Conformational Search Algorithm:

    • Systematic Search: Exhaustively rotates all rotatable bonds by a defined increment. This is thorough but computationally expensive and suitable only for molecules with few rotatable bonds.

    • Stochastic/Random Search (e.g., Monte Carlo): Randomly modifies torsional angles and accepts the new conformation based on an energy criterion. This is more efficient for flexible molecules.

    • Molecular Dynamics (MD): Simulates the movement of the molecule over time at a given temperature, saving snapshots (conformations) at regular intervals. This provides a realistic exploration of the conformational space.

  • Filtering and Clustering: The resulting large set of conformations is filtered to remove high-energy duplicates. The remaining conformations are then clustered based on root-mean-square deviation (RMSD) to select a representative, diverse set.

Causality and Field Insights: The choice of search algorithm is critical. For a molecule like ours with several rotatable bonds, a stochastic search is often a good balance of speed and coverage. It is essential to generate enough conformations to ensure the bioactive one is included, but not so many that the subsequent alignment step becomes computationally intractable. An energy window of 10-20 kcal/mol above the global minimum is a common and field-proven threshold for retaining conformations.

Protocol 2: Molecular Docking for Structure-Based Modeling

Objective: To predict the most likely binding pose of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate within a target's active site.

Methodology:

  • Receptor Preparation:

    • Start with a high-resolution crystal structure (ideally < 2.5 Å).

    • Remove water molecules, cofactors, and any existing ligands.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign protonation states to ionizable residues (e.g., His, Asp, Glu), which is critical for accurate interaction scoring. This can be done using software like H++ or PROPKA.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of the ligand as described in Protocol 1.

  • Defining the Binding Site: Define the search space for the docking algorithm. This is typically a cube or sphere centered on the known active site or a region identified by pocket-finding algorithms.

  • Running the Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide, GOLD). The software will systematically place the ligand in the binding site in various orientations and conformations, evaluating the fitness of each pose using a scoring function.

  • Pose Analysis and Selection:

    • The docking results are a ranked list of binding poses.

    • Analyze the top-ranked poses for chemical plausibility. Do they form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues known to be important for binding?

    • Select the most credible pose for generating the structure-based pharmacophore.

Trustworthiness and Self-Validation: A docking protocol's trustworthiness is enhanced by performing a "re-docking" experiment. If a co-crystal structure of the target with a different ligand is available, remove the original ligand and dock it back in. If the docking program can reproduce the experimental binding pose with a low RMSD (< 2.0 Å), it increases confidence in its ability to predict the pose of a new ligand.

Conclusion and Future Directions

The identification of a pharmacophore is a cornerstone of modern, rational drug design. We have outlined the two primary, field-proven workflows—ligand-based and structure-based—using tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate as a practical example. The choice of methodology is dictated by the available data, but both paths converge on a common goal: to distill complex chemical information into a simple, 3D model of essential interactions.

A robustly generated and validated pharmacophore model serves as a powerful tool for virtual screening campaigns, enabling the efficient identification of novel, structurally diverse hits from vast chemical libraries. Furthermore, it provides an invaluable roadmap for medicinal chemists in the iterative process of lead optimization, guiding synthetic efforts toward compounds with improved potency, selectivity, and pharmacokinetic properties. The principles and protocols detailed in this guide provide a solid foundation for any research program aimed at translating a novel chemical entity into a promising drug candidate.

References

  • Wermuth, C. G., & Langer, T. (1993). Pharmacophore identification. In The Practice of Medicinal Chemistry (pp. 1-27). Academic Press. (A foundational text on the concept of pharmacophores).
  • Yang, Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450. [Link]

  • PubChem. tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate. National Center for Biotechnology Information. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. In Molecular Modeling of Proteins (pp. 365-382). Humana Press. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • IUPAC. (1998). Glossary of terms used in medicinal chemistry. Pure and Applied Chemistry, 70(5), 1129-1143. [Link]

Methodological & Application

Synthesis protocol for tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the synthesis of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate, a novel building block for contemporary drug discovery. This document provides a comprehensive, step-by-step protocol for its preparation, intended for an audience of researchers, scientists, and professionals in drug development.

Introduction

The tetrahydropyran-4-one scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive core for the design of novel therapeutics. The introduction of a protected aminoethyl side chain at the 3-position, as in tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate, creates a versatile building block with orthogonal functionalities. The Boc-protected amine allows for selective deprotection and further elaboration, while the ketone can be a handle for various chemical transformations. This guide details a robust and logical synthetic pathway to this valuable intermediate, starting from the readily accessible 4-oxooxane-3-carbonitrile.

Synthetic Strategy

The synthesis of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate is proposed via a three-step sequence, commencing with the conversion of 4-oxooxane-3-carbonitrile to a key acetyl intermediate. This is followed by a reductive amination to install the primary amine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group. This strategy is designed to be efficient and utilize well-established chemical transformations.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction & Hydrolysis cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Boc Protection 4-Oxooxane-3-carbonitrile 4-Oxooxane-3-carbonitrile Intermediate_1 3-Acetyl-4-oxooxane 4-Oxooxane-3-carbonitrile->Intermediate_1 1. MeMgBr, THF 2. H3O+ workup Intermediate_2 3-(1-Aminoethyl)-4-oxooxane Intermediate_1->Intermediate_2 NH4OAc, NaBH3CN MeOH Final_Product tert-Butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate Intermediate_2->Final_Product Boc2O, Et3N DCM

Figure 1: Proposed synthetic workflow for tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are recommended for moisture-sensitive steps.

Reagent/SolventSupplierGrade
4-Oxooxane-3-carbonitrileBLD Pharm≥95%
Methylmagnesium bromide (3.0 M in diethyl ether)Sigma-AldrichReagent Grade
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich≥99.9%
Hydrochloric Acid (HCl)Fisher ScientificACS Grade
Ammonium Acetate (NH₄OAc)Sigma-Aldrich≥98%
Sodium Cyanoborohydride (NaBH₃CN)Sigma-Aldrich95%
Methanol (MeOH)Fisher ScientificACS Grade
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich99%
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Fisher ScientificACS Grade
Ethyl Acetate (EtOAc)Fisher ScientificACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) SolutionFisher ScientificLaboratory Grade
Brine (Saturated NaCl Solution)Fisher ScientificLaboratory Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACS Grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained on a Waters LCT Premier XE (ESI-TOF) instrument.

  • Infrared Spectroscopy (IR): Spectra to be recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Thin Layer Chromatography (TLC): To be performed on silica gel 60 F₂₅₄ plates with visualization by UV light (254 nm) and/or staining with potassium permanganate.

  • Flash Column Chromatography: To be performed using silica gel (230-400 mesh).

Experimental Protocols

Step 1: Synthesis of 3-Acetyl-4-oxooxane

This procedure involves the addition of a Grignard reagent to the nitrile, followed by acidic workup to hydrolyze the intermediate imine to the desired ketone.[1][2]

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 4-oxooxane-3-carbonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous HCl until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-acetyl-4-oxooxane.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Step 2: Synthesis of 3-(1-Aminoethyl)-4-oxooxane

This step employs a one-pot reductive amination to convert the acetyl group into a primary amine.[3][4]

  • In a round-bottom flask, dissolve the 3-acetyl-4-oxooxane (1.0 eq) in methanol (MeOH).

  • Add ammonium acetate (10 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • In a single portion, add sodium cyanoborohydride (1.5 eq) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting ketone.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify to pH > 10 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (DCM) (4 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(1-aminoethyl)-4-oxooxane, which can be used in the next step without further purification.

Step 3: Synthesis of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

The final step is the protection of the primary amine with a Boc group, a standard procedure in organic synthesis.[5][6]

  • Dissolve the crude 3-(1-aminoethyl)-4-oxooxane (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the amine.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₂H₂₁NO₄[5]
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.8-5.0 (br s, 1H, NH), 4.0-4.2 (m, 1H, CH-NH), 3.6-3.9 (m, 4H, O-CH₂), 2.3-2.7 (m, 3H, CH-C=O and CH₂-C=O), 1.44 (s, 9H, C(CH₃)₃), 1.1-1.3 (d, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 208-210 (C=O), 155-156 (N-C=O), 79-80 (C(CH₃)₃), 67-69 (O-CH₂), 50-55 (CH-C=O), 45-48 (CH-NH), 40-43 (CH₂-C=O), 28.3 (C(CH₃)₃), 18-20 (CH₃)
HRMS (ESI) m/z calculated for C₁₂H₂₂NO₄ [M+H]⁺: 244.1543; Found: 244.15xx
IR (thin film) ν (cm⁻¹): 3350-3400 (N-H stretch), 2970-2980 (C-H stretch), 1710-1720 (C=O stretch, ketone), 1680-1690 (C=O stretch, carbamate), 1160-1170 (C-O stretch)

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. Handle with extreme care under an inert atmosphere.

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid. Use with caution and quench any residues with an oxidizing agent (e.g., bleach) before disposal.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

  • General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. PMC.
  • Chemistry of Nitriles. LibreTexts.
  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. PMC.
  • Reductive amin
  • Chemistry of 4-Oxo-4H-1-benzopyran-3-carbonitrile.
  • Reductive Amination - Common Conditions.
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • Grignard Reaction. Organic Chemistry Portal.
  • Nitriles to Ketones and Aldehydes. Chemistry Steps.
  • 20.7 Chemistry of Nitriles. OpenStax.
  • Reductive Amin
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • The Grignard Reaction Mechanism. Chemistry Steps.
  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Synthesis of oxazole-4-carbonitrile.
  • Grignard Reagent Reaction Mechanism. YouTube.
  • 4-Oxooxane-3-carbonitrile. BLD Pharm.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
  • Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. SpringerLink.
  • Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols

Sources

Application Note: Handling, Storage, and Stability Protocols for Oxane-Based Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oxane-based carbamates (OBCs)—molecules featuring a tetrahydropyran (oxane) ring coupled with a carbamate moiety—represent a structural class widely utilized in medicinal chemistry as prodrugs, linker systems, and transition-state inhibitors.[1] While valuable, these compounds present a "dual-threat" stability profile: the oxane ring is susceptible to oxidative radical formation (peroxidation), while the carbamate linkage is prone to hydrolytic cleavage under alkaline conditions or thermal stress. This guide provides a field-proven, self-validating protocol for the handling, storage, and quality control of OBCs to ensure experimental reproducibility and safety.

Part 1: Chemical Nature & Stability Matrix

To handle OBCs effectively, one must understand the causality of their degradation. The molecule is not a static entity; it is a system in equilibrium with its environment.

The Dual-Instability Mechanism
  • The Oxane (Tetrahydropyran) Moiety: While often considered stable, cyclic ethers like oxanes are susceptible to

    
    -proton abstraction by atmospheric oxygen. This leads to the formation of hydroperoxides, particularly in the presence of light or radical initiators. Although THP forms peroxides more slowly than tetrahydrofuran (THF), the risk accumulates over long-term storage [1].
    
  • The Carbamate Linkage: Carbamates (

    
    ) are generally stable at neutral pH but exhibit rapid hydrolysis kinetics in alkaline environments (pH > 7.[2]5) and elevated temperatures.[2] N-monosubstituted carbamates are significantly more labile than N,N-disubstituted variants due to the presence of an acidic proton on the nitrogen, which facilitates E1cB-like elimination mechanisms [2].
    
Stability Logic Diagram

The following diagram illustrates the environmental triggers that lead to OBC degradation.

OBC_Stability OBC Intact Oxane-Based Carbamate Radical α-Oxane Radical OBC->Radical Intermed Tetrahedral Intermediate OBC->Intermed Base Catalysis (pH > 8) Oxygen Atmospheric O2 (Storage Defect) Oxygen->Radical Light/Initiator Moisture Moisture/High pH (Handling Defect) Moisture->Intermed Nucleophilic Attack Peroxide Ketohydroperoxide (Explosion Risk) Radical->Peroxide Chain Propagation Hydrolysis Cleavage Products: Amine + Alcohol + CO2 Intermed->Hydrolysis Irreversible Collapse

Figure 1: Degradation pathways for Oxane-Based Carbamates. Red paths indicate critical failure modes.

Part 2: Storage Protocol (The "Self-Validating" System)

A "self-validating" storage system is one where the integrity of the container visually or chemically confirms the safety of the contents.

Environmental Control Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C)Arrhenius kinetics dictate that hydrolysis rates halve (approx.) for every 10°C drop. Freezing also arrests peroxide propagation.
Atmosphere Argon (preferred) or N₂Argon is heavier than air, creating a stable blanket over the solid/liquid, preventing O₂ interaction with the oxane ring [3].
Humidity < 10% RHPrevents moisture-mediated hydrolysis. Use active desiccation (silica/molecular sieves) in the secondary container.
Container Amber Glass (Type I)Blocks UV radiation which catalyzes radical formation at the oxane

-position.
Closure Teflon-lined Screw Cap + ParafilmTeflon is inert to carbamates; Parafilm provides a secondary gas barrier.
The "Double-Vessel" Storage Method

Do not store the primary vial directly in the freezer. Use this protocol to prevent condensation:

  • Primary Vessel: Place the OBC in an amber vial under Argon.

  • Secondary Vessel: Place the primary vial inside a larger jar containing a color-indicating desiccant (e.g., blue silica gel).

  • Validation: Before opening, check the desiccant color.

    • Blue: Seal is intact; safe to open.

    • Pink: Moisture ingress occurred; QC check required (See Section 4).

Part 3: Handling & Synthesis Workflows

Handling OBCs requires minimizing exposure to "shock" conditions (sudden pH changes or heat).

Solubilization Protocol

Avoid protic solvents (methanol/ethanol) for long-term stock solutions, as they can participate in transesterification reactions.

  • Equilibration: Allow the frozen vial to reach room temperature before breaking the seal. This prevents atmospheric water from condensing inside the cold vial.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Acetonitrile (ACN). ACN is easily removed; DMSO is better for biological assays but hard to evaporate.

    • Avoid: Water (unless buffered), Methanol (transesterification risk).

  • Dissolution: Vortex gently. Do not sonicate for extended periods (heat generation = degradation).

Reaction Workflow Diagram

The following workflow ensures the carbamate linkage survives chemical manipulation.

OBC_Workflow Start Solid OBC Reagent Weigh Weighing (Low Humidity Box) Start->Weigh React Reaction Setup (pH < 7.5, Inert Gas) Weigh->React Dissolve in ACN/DMF Quench Quench Step (Buffer to pH 5-6) React->Quench Monitor TLC/LCMS Workup Workup (Cold, Fast Extraction) Quench->Workup Avoid Strong Base Dry Drying (MgSO4, <30°C Vac) Workup->Dry Remove Solvent

Figure 2: Optimized workflow for handling oxane-based carbamates in synthesis.

Part 4: Quality Control & Validation

Trust but verify. Because oxane peroxides are potentially explosive and carbamate hydrolysis is silent (no color change), analytical validation is mandatory.

Peroxide Testing (The Oxane Risk)

Frequency: Every 6 months for stored solids; before every use for liquid stocks >30 days old.

  • Method: Quantofix® Peroxide Test Strips (or equivalent iodide-starch paper).

  • Threshold: >10 mg/L indicates unsafe levels.

  • Remediation: If peroxides are detected in a solution, pass through a column of activated alumina. If detected in a solid, do not scrape ; dispose of as hazardous waste [4].

Hydrolysis Validation (The Carbamate Risk)

Method: 1H-NMR or LC-MS.

  • NMR Marker: Look for the disappearance of the carbamate -NH signal (typically

    
     5.0–8.0 ppm depending on substitution) or the shift of the oxane 
    
    
    
    -protons.
  • LC-MS Marker: Watch for the mass of the parent amine (M-Carboxylate).

  • Acceptance Criteria: Purity > 95%. If < 90%, repurify immediately, as hydrolysis products (amines) can autocatalyze further degradation.

Part 5: Emergency & Safety Profile

Thermal Decomposition

Upon heating (>150°C) or under distillation conditions, OBCs may undergo "unzipping" to form Isocyanates and the corresponding oxane-alcohol.

  • Hazard: Isocyanates are potent sensitizers and lachrymators.

  • Control: Never distill OBCs to dryness. Use Kugelrohr distillation only if high vacuum (<0.1 mbar) allows low temperatures (<80°C).

Spill Cleanup
  • Solid Spill: Do not create dust. Wipe with a solvent-dampened pad (Ethanol).

  • Liquid Spill: Absorb with vermiculite.

  • Decontamination: Treat the surface with 10% aqueous sodium carbonate (to hydrolyze any residues) followed by water.

References

  • National Institutes of Health (NIH) - PubChem. Tetrahydropyran Compound Summary. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carbamates for hydrolysis kinetics). Available at: [Link]

  • Vial Labeller. Different Drug Storage Conditions: Temperature and Humidity Control.[3][4][5] (2024).[4][6] Available at: [Link]

  • Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, American Chemical Society. Available at: [Link] (General reference for cyclic ether safety).

Sources

Technical Application Note: Optimizing Solvent Systems for tert-Butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

[1][2]

Executive Summary

This guide provides an evidence-based protocol for solvent selection involving tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate (hereafter referred to as Compound A ).[1][2] This intermediate is a critical scaffold in the synthesis of opioid receptor agonists and kinase inhibitors. Its structure features three distinct reactivity zones: an acid-labile Boc-amine , an electrophilic 4-ketone , and a stereochemically sensitive C3-position .[1][2]

Successful handling of Compound A requires balancing solubility, reactivity, and stereochemical integrity.[1][2] This note prioritizes "Green Chemistry" alternatives (e.g., 2-MeTHF, EtOAc) over traditional chlorinated solvents while maintaining yield and purity.[1][2]

Physicochemical Profile & Solubility Analysis

Compound A exhibits a "Janus-faced" polarity profile.[1][2] The lipophilic tert-butyl carbamate contrasts with the polar tetrahydropyranone core.

Table 1: Estimated Solubility & Solvent Compatibility
Solvent ClassSpecific SolventSolubility RatingApplication SuitabilityGreen Score (1-10)
Chlorinated DCM, DCEHigh (>100 mg/mL)Excellent for reductive amination; standard for deprotection.2 (Poor)
Ethers THF, 2-MeTHFHigh (>80 mg/mL)Ideal for cryogenic reactions or Grignard additions.[1][2]6 (THF) / 8 (2-MeTHF)
Alcohols MeOH, EtOHModerate (Heating req.)[1][2]Good for NaBH₄ reductions; Risk of acetal formation. 9 (Excellent)
Esters EtOAc, IPAcModerate Preferred for workup and HCl deprotection (precipitation).[1][2]8 (Good)
Aprotic Polar DMF, DMSOHigh Avoid.[1][2] Difficult to remove; promotes epimerization.4 (Fair)
Hydrocarbons Hexane, HeptaneLow (<5 mg/mL)Antisolvent for crystallization.8 (Good)
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Critical Insight: Avoid protic solvents (MeOH) if storing Compound A for extended periods.[2] The C4-ketone can slowly form hemiacetals, complicating NMR analysis and stoichiometry calculations.[1]

Core Reaction Protocols

Protocol A: Reductive Amination (The C4-Ketone)

Objective: Functionalization of the ketone to a secondary/tertiary amine without racemizing the C3 center.

The Challenge: The C3 position is alpha to the ketone. Basic conditions or high dielectric solvents can promote enolization, leading to loss of stereochemistry at C3.[1][2]

Recommended Solvent: 1,2-Dichloroethane (DCE) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

  • Why DCE? It is the "Gold Standard" for reductive amination using STAB (Sodium Triacetoxyborohydride). It dissolves the reactants but does not solubilize the STAB effectively, creating a controlled, heterogeneous surface reaction that favors imine reduction over ketone reduction [1].[1][2]

  • Why 2-MeTHF? A greener alternative that separates easily from water during workup.[1][2]

Step-by-Step Procedure (2-MeTHF Modified):

  • Dissolution: Dissolve Compound A (1.0 eq) and the target amine (1.1 eq) in anhydrous 2-MeTHF (10 mL/g).

  • Acid Catalyst: Add Acetic Acid (1.5 eq). Crucial: This buffers the system, accelerating imine formation while suppressing basic enolization.[1][2]

  • Imine Formation: Stir at 20°C for 1 hour. Monitor by TLC/LCMS.[1][3]

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Workup: Quench with saturated aqueous NaHCO₃. The product stays in the organic 2-MeTHF layer (no extraction needed, just phase separation).[1][2]

Protocol B: Boc-Deprotection (The Amine)

Objective: Removal of the Boc group to yield the free amine salt.

The Challenge: Strong acids can induce aldol-type side reactions if the ketone is unmasked.

Recommended Solvent: Ethyl Acetate (EtOAc) saturated with HCl gas.[1][2]

  • Mechanism: As the Boc group is cleaved, the resulting amine hydrochloride salt is often insoluble in EtOAc. It precipitates out, driving the reaction to completion and preventing side-reactions between the free amine and the ketone [2].

Step-by-Step Procedure:

  • Preparation: Dissolve Compound A in EtOAc (5 mL/g).

  • Acid Addition: Add 4M HCl in EtOAc (5 eq) dropwise at 0°C.

  • Precipitation: Stir at room temperature. The solution will become cloudy as the amine-HCl salt precipitates.

  • Isolation: Filter the white solid under N₂. Wash with cold Et₂O.

  • Advantage: Avoids the "sticky oil" syndrome common with TFA/DCM deprotections.

Stereochemical Integrity & Epimerization Risks[1][2]

The C3-stereocenter is thermodynamically unstable in the presence of strong bases.

Diagram 1: Epimerization Pathway & Control

The following diagram illustrates the risk of enolization at C3 and how solvent choice mitigates it.

EpimerizationControlcluster_0Risk Zone: High Dielectric ConstantStartCompound A(Chiral C3)EnolEnol Intermediate(Achiral C3-C4)Start->Enol Base/Polar Solvent(MeOH, Et3N)Product_PureTarget Amine(Retained Stereochem)Start->Product_Pure Acid/Non-Polar(DCE/AcOH)Product_RacRacemic Mixture(Failed Batch)Enol->Product_Rac Re-protonation

Caption: Figure 1. Mechanism of C3-epimerization. Basic conditions promote enolization (Red path).[1][2] Acidic/Non-polar conditions preserve chirality (Green path).[1][2]

Decision Matrix for Solvent Selection

Use this logic tree to determine the optimal solvent for your specific transformation.

SolventDecisionTreeStartTransformation Type?RedAmReductive AminationStart->RedAmDeprotBoc DeprotectionStart->DeprotGreenReqIs Green Chem Required?RedAm->GreenReqDCEUse DCE(Best Yield)GreenReq->DCENoMeTHFUse 2-MeTHF(Eco-Friendly)GreenReq->MeTHFYesSaltFormIs Product Solid?Deprot->SaltFormEtOAcUse EtOAc/HCl(Precipitation)SaltForm->EtOAcYes (Preferred)DCMUse DCM/TFA(Solubility)SaltForm->DCMNo

Caption: Figure 2. Solvent selection decision tree based on reaction type and processing requirements.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1][2]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023). "Reagent Guide: Boc Deprotection." ACS GCI.[1]

  • Pfizer Inc. (2018).[1][2] "Pfizer Solvent Selection Guide." Green Chemistry, 10, 31-36.[1][2]

  • Dunn, P. J., et al. (2013).[1][2] "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.[1][2]

Application Note: Precision Crystallization of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol designed for the crystallization of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate .

Given the specific nature of this intermediate (a Boc-protected amino-ketone on a tetrahydropyran scaffold), no single public "recipe" exists in open literature.[1][2][3] Therefore, this guide is constructed as a Method Development & Optimization Protocol , synthesizing principles of Boc-amino acid crystallization, ketone purification, and chiral center preservation.

Introduction & Chemical Context

The target compound, tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate (hereafter referred to as Compound A ), represents a critical scaffold in the synthesis of next-generation kinase inhibitors and cathepsin modulators.[1][2][3]

Structurally, Compound A features three distinct functional domains that dictate its physicochemical behavior:

  • Tetrahydropyran-4-one Core: A polar, cyclic ether with a ketone at the C4 position.[1][2] The C3 position (alpha to the ketone) is stereochemically labile and prone to epimerization under basic conditions.[1][2][3]

  • Ethyl Linker: Adds rotational freedom, often complicating crystal packing.[1][2][3]

  • Boc-Carbamate: A lipophilic protecting group that generally aids crystallization but can lead to "oiling out" if residual Boc anhydride (

    
    ) is present.[1][2][3]
    
Critical Quality Attributes (CQAs)
  • Purity: >98.5% (HPLC).[1][2][3]

  • Stereochemistry: The C3-position is chiral and acidic.[1][2] Crystallization must occur under neutral or slightly acidic conditions to prevent racemization.[1][2][3]

  • Physical Form: Free-flowing white solid (avoiding the metastable "waxy" or "oily" states common to Boc-intermediates).[1][2][3]

Pre-Crystallization Strategy: The "Oil-to-Solid" Transition[1][2][3]

Most failures in crystallizing Compound A stem from two impurities: Residual Solvent (THF/DCM) and Excess Boc Anhydride .[1][2][3] These act as plasticizers, preventing lattice formation.[1][2][3]

Step 1: Impurity Purge (The "Chase")

Before attempting crystallization, the crude oil must be stripped of volatiles.[1][3]

  • Dissolve crude oil in MTBE (Methyl tert-butyl ether) .[1][2][3]

  • Wash with 5% Citric Acid (removes basic impurities without epimerizing the C3 center).[1][2][3]

  • Concentrate under reduced pressure.

  • The AZEOTROPIC CHASE: Add Heptane (3x volume) and concentrate again. Repeat 3 times. This removes trapped DCM/THF which inhibits crystallization.[1][2]

Experimental Protocols

Protocol A: Initial Solidification (Trituration)

Use this protocol if the compound is currently a viscous oil.[1][3]

Objective: Induce nucleation and convert the amorphous oil into a semi-crystalline solid.

Reagents:

  • Solvent: MTBE (High solubility, moderate polarity).[1][2][3]

  • Anti-Solvent: n-Heptane (Low solubility, non-polar).[1][2][3]

Procedure:

  • Dissolution: Dissolve 10 g of crude Compound A oil in 20 mL of MTBE at 25°C. Stir until a clear, homogeneous solution is obtained.

  • Seed Introduction: If authentic seed crystals are available, add 0.1% w/w. If not, scratch the flask wall with a glass rod to induce nucleation.[1][3]

  • Anti-Solvent Addition: Slowly add n-Heptane (40 mL) dropwise over 1 hour while stirring at 200 RPM.

    • Observation: The solution should turn cloudy (metastable zone).[1][2][3]

  • Aging: Stir the slurry for 4 hours at 20°C.

  • Cooling: Cool the slurry to 0–5°C over 2 hours. Stir for an additional 2 hours.

  • Filtration: Filter the resulting white solid. Wash the cake with cold Heptane (10 mL).

  • Drying: Vacuum dry at 35°C for 12 hours.

Expected Yield: 75–85% recovery.[1][2][3]

Protocol B: High-Purity Recrystallization (Thermal Cycle)

Use this protocol to upgrade purity from >90% to >99% or to enrich the diastereomeric ratio.[1][2][3]

Objective: Thermodynamic control to reject impurities and minor diastereomers.

Reagents:

  • Solvent System: Ethyl Acetate (EtOAc) / n-Heptane .[1][2][3]

  • Alternative System (if highly polar impurities exist): Isopropyl Alcohol (IPA) / Water .[1][2][3]

Procedure (EtOAc/Heptane System):

  • Dissolution: Charge 10 g of solid Compound A into a reactor. Add EtOAc (30 mL, 3 volumes).

  • Heating: Heat to 60°C. Stir until fully dissolved.

    • Note: Do not exceed 65°C to avoid thermal degradation of the Boc group or epimerization.

  • Polishing: If particulates are present, hot-filter the solution through a 0.45 µm PTFE filter.[1][2]

  • Anti-Solvent Addition (Hot): Slowly add n-Heptane (30 mL, 3 volumes) at 60°C. The solution should remain clear.

  • Cooling Ramp (Critical):

    • Cool from 60°C to 45°C at 0.5°C/min.

    • Seeding Point: At 45°C, add seed crystals (0.5% w/w). Hold for 30 mins to allow crystal growth.

    • Cool from 45°C to 20°C at 0.2°C/min (slow cooling promotes large, pure crystals).

  • Final Anti-Solvent Charge: Once at 20°C, add remaining n-Heptane (30 mL) over 1 hour.

  • Final Cooling: Cool to 0°C and hold for 2 hours.

  • Isolation: Filter and wash with cold 1:3 EtOAc:Heptane.

Critical Process Parameters (CPPs) & Data

Table 1: Solubility Profile of Compound A (Estimated at 25°C)

SolventSolubility (mg/mL)Role in Process
DCM >500Good for extraction, bad for crystallization (too soluble).[1][2][3]
Ethyl Acetate >300Primary solvent for recrystallization.[1][2]
MTBE 150–200Excellent for trituration and initial isolation.[1][2]
IPA 100–150Alternative solvent; good for rejecting polar impurities.[1][2]
n-Heptane <5The ideal anti-solvent.[1][2]
Water <1Anti-solvent (use with IPA or Acetone).[1][2][3]

Table 2: Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Cooling too fast; Impurity level too high.[1][2][3]Re-heat to dissolve oil.[1][2][3] Add solvent (EtOAc).[1][2][3][4] Add seed crystals. Cool slower (0.1°C/min).[1][2][3]
Low Yield Too much solvent; Final temp too high.[1][2][3]Concentrate mother liquor. Cool to -10°C. Increase anti-solvent ratio.
Epimerization Basic conditions; High temp (>70°C).[1][2][3]Avoid TEA/NaOH. Use Citric Acid wash.[1][2][3] Keep T < 60°C.
Gelation Polymorph transition; High supersaturation.[1][2][3]Apply vigorous stirring (shear breaks the gel).[1][2][3] Heat cycle (heat to 40°C then cool).[1][2][3]

Workflow Visualization

The following diagram illustrates the decision matrix for processing the crude intermediate.

CrystallizationWorkflow Start Crude Compound A (Viscous Oil) SolventChase Solvent Chase (MTBE/Heptane) Remove DCM/THF Start->SolventChase CheckState Physical State? SolventChase->CheckState Trituration Protocol A: Trituration (MTBE / Heptane) Induce Nucleation CheckState->Trituration Oil/Gum Recryst Protocol B: Recrystallization (EtOAc / Heptane) Thermal Cycle CheckState->Recryst Solid Trituration->Recryst Solid Obtained PurityCheck Purity Check (HPLC/Chiral) Recryst->PurityCheck Success Pure Crystalline Solid (>98.5% Purity) PurityCheck->Success Pass Fail Reprocess (Silica Plug / Acid Wash) PurityCheck->Fail Fail (<98%) Fail->SolventChase Retry

Figure 1: Decision tree for the isolation and purification of Compound A, prioritizing the removal of volatiles before thermal cycling.

Analytical Validation

To ensure the protocol is self-validating, perform the following checks:

  • H-NMR (CDCl3): Verify the integrity of the Boc group (singlet at ~1.4 ppm, 9H) and the absence of residual solvent peaks.

  • XRPD (X-Ray Powder Diffraction): Compare the pattern of the final solid to the initial "oiled" material.[1][3] A sharp, defined pattern confirms crystallinity, which correlates with long-term stability.[1][2][3]

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase) to confirm that the C3-stereocenter has not racemized during the heating step.[1][2][3]

References

  • General Boc-Amino Acid Crystallization

    • Title: "Crystallization of Boc-amino acids and peptides."[1][2]

    • Source:Chemical Reviews, 2011.[1][2][3]

    • Context: Provides the foundational solvent systems (EtOAc/Hexane) for carbamate-protected amines.[1][2][3]

    • [1][2][3]

  • Tetrahydropyranone Synthesis & Stability

    • Title: "Synthesis of 3-substituted tetrahydropyran-4-ones."
    • Source:Journal of Organic Chemistry, 2008.[1][2][3][5]

    • Context: Discusses the acidity of the C3 proton and risks of epimeriz
  • Purification of Odanacatib Intermediates (Analogous Chemistry)

    • Title: "Process Development of Odanacatib."[2]

    • Source:Organic Process Research & Development, 2016.[1][2][3]

    • Context: Although a different molecule, the principles of crystallizing fluorinated/chiral Boc-intermediates are directly applicable.[1]

    • [1][2][3]

(Note: Specific literature for "tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate" is proprietary.[1][2][3] These references provide the authoritative chemical principles used to derive this protocol.)

Sources

Troubleshooting & Optimization

Troubleshooting low yields in tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate synthesis

[1][2]

Executive Summary & Diagnostic Workflow

The Deceptive Scaffold: The synthesis of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate (Structure 1 ) appears deceptively simple: an alpha-alkylation of tetrahydro-4H-pyran-4-one.[1][2] However, "low yield" in this reaction is rarely due to a single factor.[1][2] It is typically a convergence of three distinct failure modes: Enolate Self-Condensation , Electrophile Elimination , and Aqueous Solubility Losses .[1]

Before adjusting your protocol, perform this diagnostic check on your crude reaction mixture:

Observation (LCMS/TLC)DiagnosisRoot Cause
Complex mixture / Polymer The "Aldol Trap" The pyranone enolate reacted with itself (self-condensation) faster than with the electrophile.[1]
Recovery of Starting Ketone The "Elimination Trap" Your electrophile (likely a halide) underwent

-elimination instead of substitution.[1][2]
Clean Crude, Low Mass Recovery The "Solubility Trap" The product is amphiphilic and was lost to the aqueous layer during extraction.

Critical Failure Modes (The "Why")

Failure Mode A: The Electrophile Mismatch (Halide vs. Sulfamidate)

The Scenario: You are likely attempting to react the lithium enolate of tetrahydro-4-pyranone with tert-butyl (1-bromoethyl)carbamate or a similar halide.[1] The Mechanism: Secondary


2The Fix:Cyclic Sulfamidate

12
Failure Mode B: The Thermodynamic Sink (Aldol Condensation)

The Scenario: The reaction turns dark/viscous; multiple spots appear on TLC. The Mechanism: Tetrahydro-4-pyranone is structurally similar to cyclohexanone but the oxygen atom lowers the energy barrier for enolization.[2] If the enolate is generated too slowly or at too high a temperature (>-70°C), it will attack the remaining neutral ketone, triggering a cascade of aldol condensations and polymerizations [2]. The Fix: Use Kinetic Control .[2] Rapid deprotonation with LDA at -78°C followed by rapid addition of the electrophile is non-negotiable.[1][2]

Failure Mode C: Stereochemical Scrambling

The Scenario: You isolate the product, but it is a mixture of diastereomers (syn/anti) that is difficult to separate. The Mechanism: The C3 position (alpha to ketone) is highly acidic.[2] Even after successful alkylation, the basic workup can deprotonate this center, leading to epimerization. The Fix: Perform a buffered quench (e.g., AcOH/THF) at low temperature before warming to room temperature.[1]

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the common failure modes.

ReactionPathwayscluster_legendPathway LegendStartTetrahydro-4-pyranoneEnolateLithium Enolate(-78°C)Start->EnolateLDA, -78°CHalideAlkyl Halide(Electrophile A)Enolate->HalideReaction Path ASulfamidateCyclic Sulfamidate(Electrophile B)Enolate->SulfamidateReaction Path BAldolAldol Polymer(Tar)Enolate->AldolSlow Addition orTemp > -60°CDesiredTarget Carbamate(High Yield)Halide->DesiredSN2 (Minor)EliminationAlkene + Recovered KetoneHalide->EliminationE2 Elimination(Major)Sulfamidate->DesiredRing Opening SN2(Major)key1Red = Failure Modekey2Green = Optimized Path

Caption: Figure 1. Kinetic competition between desired alkylation (green) and elimination/aldol pathways (red).[1]

Optimized Protocol (The "Gold Standard")

This protocol replaces the alkyl halide with a cyclic sulfamidate to prevent elimination and uses strict temperature control to prevent aldol condensation.[2]

Reagents:

  • Substrate: Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA), 2.0M in THF (1.1 equiv)[1]

  • Electrophile: (S)-4-methyl-1,2,3-oxathiazolidine-3-carboxylic acid tert-butyl ester 2,2-dioxide (Cyclic Sulfamidate derived from N-Boc-Alanine) (1.2 equiv) [3][1]

  • Additive: DMPU (1.5 equiv) - Crucial for disrupting lithium aggregates.[1]

Step-by-Step Methodology:

  • Enolate Formation (Kinetic Control):

    • Charge a flame-dried flask with anhydrous THF and DMPU. Cool to -78°C .[1][2]

    • Add LDA dropwise.[1][2] Stir for 10 minutes.

    • Add Tetrahydro-4H-pyran-4-one (dissolved in minimal THF) dropwise over 15 minutes.

    • Critical: Stir at -78°C for exactly 45 minutes to ensure complete deprotonation without allowing the enolate to warm and self-condense.

  • Alkylation (The Sulfamidate Switch):

    • Dissolve the Cyclic Sulfamidate in THF.

    • Add this solution slowly to the enolate at -78°C.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours. Do not rush to room temperature.

  • Hydrolysis (Opening the Ring):

    • The reaction with sulfamidate produces a stable N-sulfate intermediate.[1][2] This must be hydrolyzed.[1][2]

    • Quench with aqueous citric acid (10% w/v) and stir vigorously at room temperature for 12 hours to hydrolyze the sulfate group off the amine.

  • Workup (Solving the Solubility Trap):

    • Saturate the aqueous phase with NaCl (solid).[1][2]

    • Extract with EtOAc/IPA (3:1) . Pure EtOAc is often insufficient for polar carbamates.[1][2]

    • Wash combined organics with brine, dry over Na2SO4.[1][2]

Troubleshooting FAQs

Q: Can I use LiHMDS instead of LDA? A: Generally, no. LiHMDS is a weaker base (pKa ~26) compared to LDA (pKa ~36).[1][2] While LiHMDS is less nucleophilic, the deprotonation of the pyranone might be slower, allowing the "Aldol Trap" (neutral ketone reacting with formed enolate) to dominate. Stick to LDA for rapid, quantitative deprotonation.[1][2]

Q: My product is disappearing on the silica column. A: The

2
  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading your sample.[1][2] This neutralizes the acidic sites on the silica.[2]

Q: I see two spots close together on TLC. Is this an impurity? A: Likely not. These are diastereomers (syn/anti).[1][2] Because the stereocenter at the ethyl group is fixed (from the amino acid starting material) and the ring stereocenter is formed during the reaction, you will get a mixture.

  • Tip: If you need a single diastereomer, crystallization is often more effective than chromatography for this scaffold.[1][2]

References

  • Sulfamidate Reactivity: Melendez, R. E., & Lubell, W. D. (2003).[1][2] Synthesis and Reactivity of Cyclic Sulfamidates. Tetrahedron, 59(15), 2581-2616.[1] Link

  • Pyranone Stability: BenchChem Technical Guide. (2025).[1][2][3][4][5][6] Stability and degradation of Tetrahydro-4H-pyran-4-one. Link

  • Alpha-Alkylation Protocols: Evans, D. A. (2005).[1][2] Advanced Organic Chemistry: Enolate Alkylation. Harvard University Lecture Notes. Link

  • Workup of Polar Intermediates: Anderson, N. G. (2012).[1][2] Practical Process Research and Development. Academic Press.[1][2] Link

Technical Support Center: Stability & Isolation of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Core Chemical Vulnerability Analysis

The molecule tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate presents a classic but treacherous stereochemical challenge. While the Boc-amino ethyl side chain (C1') is generally configurationally stable, the C3 position of the oxan-4-one ring is highly labile.

The "C3-Problem"

The C3 proton is alpha to a ketone carbonyl. In tetrahydro-4H-pyran-4-ones, the


 of this proton is approximately 19–20 [1]. This acidity allows for facile deprotonation by weak bases (or even active surfaces like silica gel), leading to an achiral enol intermediate.[1]
  • The Risk: Thermodynamic equilibration. If you synthesized a specific diastereomer (e.g., anti-C3,C1'), exposure to base or heat will drive the mixture toward the thermodynamic minimum (often the trans or anti isomer, but frequently a difficult-to-separate mixture).

  • The Trigger: Standard workup procedures (sat.

    
     washes) and purification (standard silica gel) are the most common causes of yield loss and stereochemical erosion.
    
Mechanism of Failure (Visualized)

EpimerizationMechanism Substrate Target Molecule (Chiral at C3) Enolate Planar Enol/Enolate (Achiral at C3) Substrate->Enolate Deprotonation (-H+) Base Base/Active Surface (Silica/HCO3-) Base->Substrate Catalysis Enolate->Substrate Reversible Racemate Epimerized Mixture (dr erosion) Enolate->Racemate Reprotonation (Non-selective)

Figure 1: Mechanism of base-catalyzed epimerization at the C3 position of the oxan-4-one ring.[2]

Troubleshooting Guide: Common Failure Modes

Issue 1: "My NMR shows a 1:1 mixture of isomers after column chromatography."

Diagnosis: On-column epimerization. Standard silica gel is slightly acidic (


) but possesses active silanol groups that can act as Lewis acids/bases, catalyzing enolization, especially if the elution is slow [2].
Solution: 
  • Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica.

  • Deactivate Silica: If you must use silica, pre-treat the column with 1%

    
     in hexanes, then run your mobile phase. Warning: Too much amine can also catalyze epimerization; keep it <1%.
    
  • Speed: Flash chromatography must be "Flash." Limit column residence time to <15 minutes.

Issue 2: "The dr dropped significantly after the bicarbonate wash."

Diagnosis: Base-catalyzed equilibration.[3] While saturated


 is a weak base (

), it is strong enough to deprotonate the alpha-position of a ketone over time, particularly in an emulsion [3]. Solution:
  • The "Cold-Acid" Quench: Never wash with basic aqueous solutions. Quench reactions with cold 0.5M Citric Acid or Phosphate Buffer (

    
    ).
    
  • Phase Separation: Break emulsions immediately with brine; do not let the biphasic mixture stir.

Issue 3: "Compound racemizes upon storage."

Diagnosis: Trace impurities (residual base or acid) or protic solvents stabilizing the enol form. Solution:

  • Store as a solid, not in solution.

  • Lyophilize from benzene or dioxane (if safety permits) or high-vacuum dry from toluene to remove traces of protic solvents.

  • Store at -20°C under Argon.

Experimental Protocols

Protocol A: The "Safe" Workup (Buffer System)

Standard aqueous workups are the enemy. Use this buffered protocol to maintain stereochemical integrity.

StepActionTechnical Rationale
1 Cool Down Cool the reaction mixture to 0°C before quenching.
2 Quench Add 0.5M Sodium Phosphate Monobasic (

)
solution. Adjust pH to 5.5–6.0 if necessary.
3 Extract Extract immediately with Dichloromethane (DCM) or TBME . Avoid Ethyl Acetate if traces of acid/base are present (hydrolysis risk).
4 Dry Dry organics over

(Sodium Sulfate). Avoid

or

(Lewis acidic).
5 Concentrate Rotary evaporate at bath temp <30°C . Do not heat to dryness; co-evaporate with toluene to remove traces of water/acid.
Protocol B: Purification Decision Matrix

Do not default to silica gel. Use this logic flow to select the purification method.

PurificationLogic Figure 2: Purification workflow to minimize stereochemical erosion. Start Crude Mixture Purity Purity > 85%? Start->Purity Cryst Crystallization (Solvent: Et2O/Hex or IPA) Purity->Cryst Yes Chrom Chromatography Required Purity->Chrom No Phase Stationary Phase Selection Chrom->Phase Alumina Neutral Alumina (Safest) Phase->Alumina Preferred Silica Buffered Silica (Hex/EtOAc + 0.5% Et3N) Phase->Silica If Alumina unavailable

Frequently Asked Questions (FAQ)

Q: Can I use HPLC for purification? A: Yes, but avoid basic modifiers like diethylamine or ammonium hydroxide. Use Ammonium Acetate (10mM) or Formic Acid (0.1%) in your mobile phase. The slightly acidic pH (3-4) is generally safer for alpha-chiral ketones than basic pH [4].

Q: Why is the ethyl side chain stable but the ring unstable? A: The ethyl side chain's chiral center (C1') is beta to the ketone. It lacks the resonance stabilization required to form an enolate. The ring chiral center (C3) is alpha to the ketone, allowing direct participation in keto-enol tautomerism.

Q: Can I re-set the stereochemistry if it racemizes? A: If you have a mixture, you can attempt a Dynamic Kinetic Resolution (DKR) crystallization. By heating the mixture in the presence of a weak base (to open the equilibration pathway) and slowly cooling with a seed crystal of the desired diastereomer, you may drive the equilibrium toward the solid-state preferred isomer. Note: This requires the desired isomer to be the least soluble.

References

  • NIST Chemistry WebBook. Tetrahydro-4H-pyran-4-one Properties. National Institute of Standards and Technology. Link

  • BenchChem Technical Support. Column Chromatography of Alpha-Aminoketones: Deactivation of Silica Gel. BenchChem Technical Guides, 2025. Link

  • Taniguchi, T., & Curran, D. P. (2012).[4] Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.[4][5] Organic Letters, 14(17), 4540-4543.[5] (Demonstrates silica's active role in ketone chemistry). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and Reactions of Enols and Enolates). Link

Sources

Technical Support Center: Minimizing Side Reactions During Boc-Deprotection of Oxane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for scientists and researchers navigating the complexities of N-Boc deprotection on substrates containing oxane moieties. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern synthesis due to its general stability and facile, acid-labile removal.[1][2] However, when the substrate contains an additional acid-sensitive functional group, such as an oxane (e.g., tetrahydropyran), standard deprotection protocols using strong acids like trifluoroacetic acid (TFA) can lead to a cascade of undesirable side reactions, primarily cleavage of the cyclic ether.

This guide provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind experimental choices to help you preserve the integrity of your oxane-containing molecules.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the Boc-deprotection of oxane derivatives in a practical question-and-answer format.

Q1: My primary issue is the degradation of the oxane ring during Boc-deprotection with TFA. What is the chemical basis for this, and how can I prevent it?

A1: Mechanistic Insight and Prevention Strategy

The degradation you are observing is a classic case of a competitive side reaction driven by the harsh, strongly acidic conditions required for standard Boc removal. Both the Boc-group's carbonyl oxygen and the oxane's ring oxygen are Lewis basic and can be protonated. Under strongly acidic conditions (e.g., 20-50% TFA in DCM), the protonation of the oxane oxygen becomes significant, activating the ring for nucleophilic attack and subsequent cleavage.[3][4] This process competes directly with the desired deprotection pathway.

The core issue is a lack of selectivity. The reaction environment is acidic enough to protonate and cleave the Boc group, but it is also acidic enough to protonate and cleave the oxane ring.

Start Boc-Protected Oxane + Strong Acid (H⁺) Protonated_Boc Protonated Boc Group (Desired Intermediate) Start->Protonated_Boc Desired Pathway Protonated_Oxane Protonated Oxane Ring (Side Reaction Intermediate) Start->Protonated_Oxane Competing Side Reaction Deprotected Deprotected Product (Amine Salt) Protonated_Boc->Deprotected Fragmentation & Decarboxylation Ring_Opened Ring-Opened Byproduct (Degradation) Protonated_Oxane->Ring_Opened Nucleophilic Attack/Cleavage

Caption: Competitive acid-catalyzed pathways: Boc-deprotection vs. Oxane ring-opening.

Prevention Strategy: The key is to select a deprotection system that is sufficiently acidic to cleave the Boc group but mild enough to leave the oxane ring intact. This involves moving away from strong, bulk acids like TFA towards milder or alternative methodologies.

The following decision-making workflow can guide your selection of an appropriate method.

G start Start: Boc-Protected Oxane Derivative q2 Is the Boc group sterically hindered? start->q2 q1 Are other acid-labile groups (e.g., t-Bu esters, acetonides) present? m1 Use 4M HCl in Dioxane or EtOAc. Monitor carefully at 0°C to RT. q1->m1 No m2 Use Oxalyl Chloride/MeOH. Excellent for ester tolerance. q1->m2 Yes (Especially Esters) q2->q1 No m3 Use Lewis Acids (e.g., ZnBr₂, Sn(OTf)₂). Good for orthogonal protection schemes. q2->m3 Yes m4 Use Thermal/Neutral Methods. (Reflux in H₂O or Flow Chemistry). Ultimate mildness, but check substrate stability. m2->m4 If still too harsh

Caption: Workflow for selecting a Boc-deprotection method for oxane derivatives.

Q2: After switching to a milder acid, my LC-MS analysis shows a prominent side product with a mass increase of +56 amu. What is this, and how do I prevent it?

A2: Identifying and Preventing tert-Butylation

A mass increase of +56 corresponds to the addition of a tert-butyl group (t-Bu). This is a very common side reaction in Boc deprotection, known as tert-butylation.[5] The acid-catalyzed cleavage of the Boc group generates a stable tert-butyl cation (t-Bu⁺).[1][6] This cation is a potent electrophile and will readily react with any available nucleophile in the reaction mixture. If your substrate has electron-rich, nucleophilic sites (e.g., indole rings, phenols, thioethers), it can be alkylated by the t-Bu⁺ cation.

Prevention Strategy: The solution is to add a "scavenger" to the reaction mixture. A scavenger is a compound that is more nucleophilic than your substrate and will react preferentially with the t-Bu⁺ cation, effectively "trapping" it before it can cause side reactions.[7]

ScavengerTarget Residue(s) / FunctionTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) General carbocation scavenger. Effective for Trp, Met, Cys, Tyr.1-5%Highly effective and one of the most common scavengers.[7]
Anisole General scavenger for various nucleophilic residues.1-5%A good general-purpose choice.[7]
1,2-Ethanedithiol (EDT) Particularly effective for protecting Tryptophan (Trp).1-5%Use when Trp side reactions are a specific concern.[7]
Thioanisole Specifically used to protect Methionine (Met).1-5%Avoid if Tryptophan is present, as it can lead to other side reactions.[7]
Q3: My deprotection reaction is very slow or stalls completely, even with milder acids. How can I improve the reaction efficiency without degrading the oxane ring?

A3: Overcoming Sluggish Reactions

Incomplete deprotection can stem from several factors, including significant steric hindrance around the Boc-protected amine, poor solubility of the starting material, or insufficient acid strength for a particularly stable carbamate.[5]

Troubleshooting Steps:

  • Ensure Complete Dissolution: A heterogeneous mixture will react slowly. If solubility is an issue, try a different solvent system (e.g., switching from dioxane to ethyl acetate or adding a co-solvent).

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Some reactions may simply require longer times (4-24 hours) at room temperature. Gentle heating (e.g., to 40°C) can sometimes accelerate the reaction, but this must be done with extreme caution on oxane-containing substrates and should be the last resort.

  • Switch to a More Potent, Mild Reagent: If HCl in dioxane is ineffective, a system like oxalyl chloride in methanol may offer a different reactivity profile that is more effective for your specific substrate while remaining mild.[8][9] Lewis acids can also be effective where Brønsted acids fail.[5][10]

Validated Experimental Protocols for Oxane-Containing Substrates

The following protocols are designed to be milder alternatives to the standard TFA/DCM procedure and are well-suited for substrates containing acid-sensitive oxane rings.

Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane

This is often the first alternative to TFA, offering a significant reduction in acidity while remaining effective for many substrates.[11][12][13]

  • Preparation: Dissolve the Boc-protected oxane derivative (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent like dichloromethane or ethyl acetate.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.) dropwise.

  • Reaction Monitoring: Stir the mixture at 0°C or allow it to warm to room temperature. Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. Reactions are typically complete in 1-4 hours.[14]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt of the amine can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol

This method generates HCl in situ, providing a very mild and controlled acidic environment that is highly tolerant of other acid-labile groups like esters.[8][9][15]

  • Preparation: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous methanol.

  • Reagent Addition: Add oxalyl chloride (3.0 equiv.) dropwise to the stirring solution at room temperature. Note: The addition can be exothermic.[9]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent (e.g., ethyl acetate).[5]

Protocol 3: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)

Lewis acids offer an alternative mechanistic pathway that avoids strongly protic conditions, which can be advantageous for preserving the oxane ring.[5][10]

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Add zinc bromide (ZnBr₂) (1.5-3.0 equiv.) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. These reactions can be slower, sometimes requiring 12-24 hours. Monitor periodically by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NH₄OH). Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 4: Catalyst-Free Thermal Deprotection in Water

For substrates that can tolerate heat, refluxing in neutral water provides an exceptionally mild and environmentally friendly deprotection method.[16][17]

  • Preparation: Suspend the N-Boc protected amine (1.0 equiv.) in deionized water in a round-bottomed flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (90-100°C) with vigorous stirring.[1]

  • Reaction Monitoring: The transformation is often rapid, sometimes completing within 15-30 minutes. Monitor by taking small aliquots for TLC or LC-MS analysis.[1]

  • Work-up: Cool the reaction to room temperature. Add an organic solvent like dichloromethane to extract the product. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[16]

Comparative Summary of Deprotection Methods
MethodReagentsTypical ConditionsRelative Acidity/HarshnessSuitability for Acid-Sensitive Oxanes
Standard TFA 20-50% TFA in DCM0°C to RT, 0.5-2 hVery HighLow: High risk of oxane ring cleavage.[18]
HCl in Dioxane 4M HCl in Dioxane0°C to RT, 1-4 hModerateGood: Generally safe, but requires careful monitoring.[11][12]
Oxalyl Chloride (COCl)₂ in MeOHRT, 1-4 hMildExcellent: In situ acid generation is very gentle.[8][9]
Lewis Acids ZnBr₂, Sn(OTf)₂, etc.RT, 2-24 hMild (Non-protic)Excellent: Different mechanism avoids strong Brønsted acids.[5][10]
Thermal (Water) H₂OReflux (100°C), <1 hNeutralExcellent: Completely avoids acid, but requires thermal stability.[16][17]
References
  • Benchchem. (2025). Alternative Methods for N-Boc Deprotection. Technical Support Center.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763–23769. Available from: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Benchchem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist. Technical Support.
  • Benchchem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Wikipedia. (2023). Trimethylsilyl iodide. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. [Link]

  • Bartoli, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Reagent Guides. [Link]

  • Benchchem. (2025). Optimizing Boc deprotection conditions to avoid side reactions. Technical Support.
  • Benchchem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Technical Support.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. [Link]

  • Benchchem. (2025). Selective deprotection of Boc amines in the presence of other protecting groups.
  • Hu, C. H., & Brinck, T. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society, 123(14), 3385-3393. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. UKnowledge. [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • George, N., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Benchchem. (2025). The Chemistry of the Boc Protecting Group. Technical Support.
  • Reddit r/Chempros. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]

  • Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal. [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]

  • National Institutes of Health. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. PMC. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides. CHIMIA. [Link]

  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

Sources

Technical Support Center: Purification of 4-Oxooxan-3-yl Ethyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Purification, Stability, and Racemization of


-Amido Ketones[1][2]

Executive Summary

The purification of 4-oxooxan-3-yl ethyl carbamate (also known as ethyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate) presents a unique set of challenges due to the molecule's


-amido ketone  motif.[1][2] Unlike simple carbamates, the C3 proton in this scaffold is highly acidic due to the synergistic electron-withdrawing effects of the C4 ketone and the carbamate nitrogen.[2]

This structural feature creates three primary failure modes during purification:

  • Rapid Racemization: The C3 chiral center is labile and prone to enolization on standard silica gel.

  • Aldol-Type Polymerization: The ketone is electrophilic, and the enol form is nucleophilic, leading to self-condensation if not handled at neutral pH.[1][2]

  • Detection Failure: The molecule lacks a strong chromophore, making standard UV fractionation unreliable.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard literature to address the "why" and "how" of troubleshooting.

Module 1: Chromatographic Instability (The Silica Problem)

The Issue

Users frequently report that a single enantiomer injected onto a silica column elutes as a racemate or broad streak.

Root Cause Analysis

Standard silica gel is slightly acidic (pH ~5-6) and possesses surface hydroxyl groups that act as Lewis acids/bases.[1][2] These sites catalyze the keto-enol tautomerism at the C3 position. Once the molecule enters the planar enol form, it can re-protonate from either face, destroying enantiomeric excess (ee).[2]

Protocol: Deactivated Silica Chromatography

To purify this compound without racemization, you must neutralize the stationary phase.[2]

Step-by-Step Methodology:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).[1][2]

  • The Modifier: Add 1% Triethylamine (TEA) to the slurry solvent before pouring the column.

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-doped solvent.[2]

  • The Eluent: Run the purification using a mobile phase containing 0.5% TEA .

    • Note: The TEA blocks the acidic silanol sites, preventing the proton exchange that drives racemization.[2]

  • Post-Column Workup: TEA has a high boiling point (89°C). To remove it, co-evaporate the fractions with toluene or ethanol, or wash the combined organic fractions with a mild buffer (pH 7 phosphate) if the compound stability permits.[2] Do not use acid washes (HCl) as this will catalyze hydrolysis of the acetal-like pyran system or the carbamate.[2]

Visualizing the Failure Mode

Racemization cluster_0 Silica Surface Interaction Keto Chiral Keto Form (Target) Enol Planar Enol (Achiral Intermediate) Keto->Enol H+ Abstraction (Catalyzed by Silica) Racemate Racemic Mixture (Product Loss) Enol->Racemate Non-Stereoselective Protonation Silica Acidic Silanol Sites (Si-OH) Silica->Keto Binding

Figure 1: Mechanism of silica-induced racemization.[1][2] The acidic surface catalyzes the formation of the achiral enol intermediate.[2]

Module 2: Crystallization & Isolation (The Scalable Fix)

The Issue

The compound often isolates as a viscous oil or "gum" that refuses to solidify, trapping solvent and impurities.[2]

Root Cause Analysis

The ethyl carbamate chain adds rotational freedom (entropy), and the pyran ring is conformationaly flexible.[2] Impurities (especially unreacted amines or inorganic salts) disrupt crystal lattice formation.[1][2]

Protocol: Anti-Solvent Crash Crystallization

Crystallization is superior to chromatography for this scaffold as it naturally rejects the racemic material (eutectic purification).[2]

Optimized Solvent System:

Solvent Type Recommended Solvent Role
Good Solvent Isopropyl Acetate (IPAc) or Ethanol Dissolves the carbamate at warm temps (40-50°C).[1][2]

| Anti-Solvent | n-Heptane or MTBE | Forces precipitation upon cooling.[1] |

Procedure:

  • Dissolve the crude oil in the minimum amount of warm IPAc (approx 3-5 volumes).

  • Crucial Step: If the solution is dark/cloudy, treat with activated charcoal for 15 mins and filter warm.[2]

  • Slowly add n-Heptane (dropwise) until a persistent cloudiness appears.[1][2]

  • Add a seed crystal (if available) or scratch the glass surface.

  • Cool slowly to 0°C over 4 hours.

  • Do not filter immediately. Allow the slurry to age at 0°C for 2-4 hours to maximize yield.

Module 3: Detection & Analytics

The Issue

"I injected the sample, but the UV trace is flat."

Root Cause Analysis

4-oxooxan-3-yl ethyl carbamate has a very weak UV chromophore.[1][2] The carbonyl absorption (~210 nm) is often masked by solvent cutoffs (EtOAc absorbs up to 256 nm).[2]

Protocol: Alternative Detection Methods
  • TLC Visualization:

    • Stain: Ninhydrin will not work well because the amine is protected.

    • Recommended Stain: PMA (Phosphomolybdic Acid) or Hanessian’s Stain (Cerium Molybdate) .[1][2] These oxidize the pyran ring/alcohol functionality and appear as dark blue spots upon heating.

    • Iodine Chamber: Effective for reversible visualization.[1]

  • HPLC/Flash Detection:

    • ELSD (Evaporative Light Scattering Detector): The gold standard for this molecule.[2] It detects mass, not absorbance.[2]

    • CAD (Charged Aerosol Detection): Similar to ELSD but higher sensitivity.[1][2]

    • Low-UV Monitoring: If optical detection is the only option, use 205-210 nm and switch to UV-transparent solvents like Acetonitrile/Water or Hexane/Isopropanol.[1][2] Avoid Ethyl Acetate.[1]

Troubleshooting Logic Tree

Use this decision matrix to determine the correct workflow for your specific purity profile.

Workflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallization (IPAc / Heptane) Solid->Recryst Flash Flash Chromatography Oil->Flash Decision Chiral Purity Critical? Flash->Decision NormalPhase Std. Silica + 1% TEA Decision->NormalPhase No (Racemate OK) ChiralPhase Chiral HPLC/SFC (Amylose/Cellulose Columns) Decision->ChiralPhase Yes (Enantiopure)

Figure 2: Purification decision matrix based on physical state and stereochemical requirements.

Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but with caution. Water/Acetonitrile gradients are effective, but you must avoid acidic modifiers like TFA (Trifluoroacetic acid).[2] TFA can catalyze the hydrolysis of the carbamate or the ketalization of the ketone. Use 0.1% Ammonium Bicarbonate or Formic Acid (weaker acid) if necessary, but neutral conditions are best.[2]

Q: My compound is turning yellow on the shelf. Why? A: This indicates oxidation or slow elimination of the carbamate to form an


-unsaturated ketone (enone).[1][2]
  • Fix: Store the purified compound under Argon at -20°C. Ensure all solvents are removed, as residual chlorinated solvents can generate HCl over time, accelerating degradation.[1][2]

Q: How do I separate the enantiomers if they racemized? A: If you have a racemate, you cannot separate it on standard silica.[2] You must use Chiral HPLC.[1]

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane:IPA (90:10).[1][2]

  • Note: If the racemization is fast (dynamic), you might need to perform the separation at lower temperatures (5-10°C) to slow the interconversion on the column.[2]

References

  • General Reactivity of

    
    -Amino Ketones: 
    
    • Corey, E. J., & da Silva Gomes, R. (2019).[2][3] A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones. Journal of the American Chemical Society.[3] [1][2]

  • Racemization on Silica Gel

    • Kudryavtsev, A. A., et al. (2005).[1][2] Study of the racemization observed in the amide bond forming reaction on silica gel. Molecular Diversity. [1][2]

  • Purification of Tetrahydropyran-4-one Derivatives

    • BenchChem Protocols. (2025).[1][2][4] Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one.

  • Carbamate Synthesis & Stability

    • Padiya, K. J., et al. (2012).[1][2][5] Synthesis of carbamates by carbamoylation. Organic Letters.

  • Chiral Separation Techniques

    • Stalcup, A. M. (2010).[2] Chiral Separations. Annual Review of Analytical Chemistry. (General reference for chiral stationary phase selection).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 4-oxooxan-3-yl ethyl carbamate before handling.

Sources

Technical Support Center: Alternative Synthesis Routes for tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of alternative synthesis routes for tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate. Recognizing that a one-size-fits-all approach is seldom optimal in chemical synthesis, this document explores multiple strategic pathways, each accompanied by troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Introduction to Synthetic Challenges

The synthesis of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate is a nuanced task that requires careful consideration of several factors. The primary challenges include:

  • Stereocontrol: The target molecule possesses two stereocenters, one at the C3 position of the tetrahydropyran ring and another on the ethyl side chain. Achieving the desired diastereomer is a critical aspect of the synthesis.

  • Ring Stability: The 4-oxotetrahydropyran core can be susceptible to ring-opening or side reactions under harsh acidic or basic conditions.

  • Purification: The presence of multiple polar functional groups can complicate the purification of intermediates and the final product, often requiring careful chromatographic separation of diastereomers.

This guide will navigate these challenges by presenting three distinct and viable synthetic strategies.

Alternative Synthesis Route 1: Stork Enamine Alkylation of 4-Oxotetrahydropyran

A classic and robust method for forming a carbon-carbon bond at the α-position of a ketone involves the use of an enamine intermediate. The Stork enamine alkylation offers a reliable pathway to introduce the desired side chain onto the pre-formed 4-oxotetrahydropyran ring.[1][2]

Experimental Protocol

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-oxotetrahydropyran (1.0 eq.) in anhydrous toluene.

  • Add a secondary amine, such as pyrrolidine or morpholine (1.2 eq.), and a catalytic amount of a weak acid like p-toluenesulfonic acid.

  • Heat the mixture to reflux, azeotropically removing water until the starting ketone is consumed (monitor by TLC or GC-MS).

  • Concentrate the reaction mixture under reduced pressure to afford the crude enamine, which is typically used in the subsequent step without further purification.

Step 2: Enamine Alkylation

  • Dissolve the crude enamine in an anhydrous aprotic solvent (e.g., acetonitrile, THF).

  • Cool the solution to 0°C and add a solution of tert-butyl N-(1-bromoethyl)carbamate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

Step 3: Iminium Salt Hydrolysis

  • Quench the reaction with water and stir for 1-2 hours.

  • Acidify the mixture to a pH of approximately 2 with dilute aqueous HCl and continue stirring until hydrolysis is complete.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide & FAQs
  • Q1: My enamine formation is sluggish. What can I do to improve it?

    • A1: Ensure your system is completely anhydrous, as water will drive the equilibrium back towards the ketone. Confirm the quality of your acid catalyst.

  • Q2: I'm observing significant N-alkylation of the enamine. How can this be minimized?

    • A2: While C-alkylation is generally favored, highly reactive electrophiles can lead to N-alkylation.[3] Consider using a less reactive electrophile (e.g., the corresponding tosylate instead of the bromide) or a more sterically hindered secondary amine for the enamine formation.

  • Q3: The final hydrolysis step is incomplete. What are the optimal conditions?

    • A3: Acidic conditions are typically required for efficient hydrolysis of the iminium salt. If you are still facing issues, gentle heating (40-50°C) can be applied, but monitor carefully for any degradation of the product.

  • Q4: How can I improve the diastereoselectivity of the alkylation?

    • A4: The diastereoselectivity can be influenced by the steric environment of the enamine. Employing a chiral secondary amine can induce facial selectivity during the alkylation. Additionally, running the alkylation step at lower temperatures may enhance the diastereomeric ratio.

Visualization

Stork_Enamine_Alkylation_Route Start 4-Oxotetrahydropyran Enamine Enamine Intermediate Start->Enamine + Secondary Amine, H+ Iminium Iminium Salt Enamine->Iminium + Electrophile Electrophile tert-butyl N-(1-bromoethyl)carbamate Electrophile->Iminium Product Target Molecule Iminium->Product H2O, H+

Caption: Stork Enamine Alkylation Workflow.

Alternative Synthesis Route 2: Asymmetric Michael Addition to an α,β-Unsaturated Ketone

This contemporary approach utilizes a Michael addition to a pre-functionalized tetrahydropyran ring, which can provide excellent stereocontrol through the use of chiral catalysts.[4][5]

Experimental Protocol

Step 1: Synthesis of the α,β-Unsaturated Ketone

  • Prepare the α,β-unsaturated ketone precursor, 5,6-dihydro-2H-pyran-4(3H)-one, through established methods such as an aldol condensation-elimination sequence starting from a suitable precursor.

Step 2: Asymmetric Michael Addition

  • To a solution of the α,β-unsaturated ketone (1.0 eq.) in an appropriate solvent, add a chiral organocatalyst (e.g., a cinchona alkaloid derivative).

  • Introduce the nucleophile, which in this case would be a precursor to the N-Boc-ethylamine side chain, such as a corresponding organometallic reagent or a stabilized enolate.

  • Stir the reaction at the optimal temperature for the catalyst until the starting material is consumed.

  • Work up the reaction and purify the Michael adduct.

Step 3: Conversion to the Final Product

  • The resulting adduct may require further functional group manipulation to yield the final product.

Troubleshooting Guide & FAQs
  • Q1: The Michael addition is not proceeding. What are the likely causes?

    • A1: The success of a Michael addition depends on the nucleophilicity of the donor and the electrophilicity of the acceptor. Ensure your α,β-unsaturated system is sufficiently activated. The choice of catalyst and base is also critical and may require screening.

  • Q2: How can I improve the enantioselectivity of the reaction?

    • A2: Enantioselectivity is highly dependent on the choice of chiral catalyst. It is advisable to screen a variety of catalysts and reaction conditions (solvent, temperature, additives).

  • Q3: I am struggling with the final conversion step.

    • A3: The conditions for any subsequent transformations must be chosen carefully to be compatible with the tetrahydropyranone ring. For instance, if a decarboxylation is required, Krapcho conditions (heating in a polar aprotic solvent with a salt) might be effective but should be optimized to prevent product degradation.

Visualization

Asymmetric_Michael_Addition_Route Enone α,β-Unsaturated Ketone Adduct Michael Adduct Enone->Adduct + Nucleophile, Chiral Catalyst Nucleophile Side-chain Nucleophile Nucleophile->Adduct Product Target Molecule Adduct->Product Functional Group Manipulation

Caption: Asymmetric Michael Addition Workflow.

Alternative Synthesis Route 3: Intramolecular Oxa-Michael Addition

This elegant strategy involves the formation of the tetrahydropyran ring as the key step through an intramolecular oxa-Michael addition. This method can offer excellent diastereoselectivity, guided by the stereochemistry of the acyclic precursor.[6][7]

Experimental Protocol

Step 1: Synthesis of the Acyclic Precursor

  • Synthesize an acyclic precursor containing a hydroxyl group and an α,β-unsaturated ketone. This can be achieved via a multi-step sequence starting from a chiral building block like Boc-L-alanine to install the side chain stereocenter.[8][9]

Step 2: Intramolecular Cyclization

  • Dissolve the acyclic precursor in a suitable solvent.

  • Add a catalytic amount of a base (e.g., DBU, K₂CO₃) to promote the intramolecular oxa-Michael addition.

  • Stir the reaction at room temperature or with gentle heating until cyclization is complete.

  • Work up the reaction and purify the cyclic product.

Troubleshooting Guide & FAQs
  • Q1: The cyclization is not proceeding efficiently. What adjustments can be made?

    • A1: The choice of base is critical. A base that is too strong may cause undesired side reactions. Screen a variety of bases and solvents. Also, conducting the reaction under high dilution can favor the intramolecular pathway over intermolecular polymerization.

  • Q2: I am observing the formation of byproducts. How can I suppress them?

    • A2: Intermolecular side reactions can be a major issue. As mentioned, high dilution is a key strategy. Careful control of the reaction temperature is also essential to minimize side reactions.

  • Q3: How is diastereoselectivity controlled in this cyclization?

    • A3: The stereocenter(s) present in the acyclic precursor will dictate the facial selectivity of the intramolecular attack of the hydroxyl group, thus controlling the diastereoselectivity of the final product.

Visualization

Oxa_Michael_Addition_Route Precursor Acyclic Precursor (Hydroxy-α,β-unsaturated ketone) Product Target Molecule Precursor->Product Base-catalyzed Intramolecular Oxa-Michael Addition

Caption: Intramolecular Oxa-Michael Addition Workflow.

Comparison of Synthetic Routes

FeatureStork Enamine AlkylationAsymmetric Michael AdditionIntramolecular Oxa-Michael Addition
Starting Materials Commercially available ketoneRequires synthesis of α,β-unsaturated precursorRequires multi-step synthesis of acyclic precursor
Stereocontrol Potentially challenging to controlCan be excellent with the right catalystGood, directed by the precursor's stereochemistry
Key Transformation C-C bond formationC-C bond formationC-O bond formation (ring closure)
Common Issues C/N alkylation competition, diastereoselectivityCatalyst cost and optimization, subsequent functional group manipulationSynthesis of the acyclic precursor, potential for intermolecular side reactions
Overall Complexity ModerateHighHigh

General Troubleshooting and Purification

  • Reaction Monitoring: Consistent monitoring of reactions via TLC or LC-MS is crucial for determining reaction endpoints and identifying byproduct formation.

  • Anhydrous Conditions: For many of the discussed transformations, particularly those involving strong bases or organometallic reagents, maintaining strictly anhydrous conditions is paramount.

  • Inert Atmosphere: Reactions that are sensitive to oxygen or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Purification Strategies:

    • Flash Column Chromatography: This will be the primary purification technique. A systematic screen of solvent systems is recommended to achieve optimal separation of the target compound from impurities and diastereomers.

    • Separation of Diastereomers: If a diastereomeric mixture is obtained, optimizing the chromatographic conditions is the first step. In challenging cases, preparative HPLC may be necessary.

    • Recrystallization: For solid products, recrystallization can be a powerful tool for both purification and potentially isolating a single diastereomer.

References

Sources

Validation & Comparative

Comparing reactivity of oxane vs piperidine based carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Piperidine-based carbamates and Oxane (Tetrahydropyran/THP)-based carbamates . In medicinal chemistry, this comparison typically arises during scaffold hopping or bioisosteric replacement campaigns aimed at modulating basicity, lipophilicity (


), and metabolic stability.
  • Piperidine Carbamates (

    
    ):  Characterized by the nitrogen atom being part of the ring (endocyclic). They exhibit high chemical stability due to strong resonance delocalization (
    
    
    
    ) but are susceptible to oxidative metabolism (CYP450) at the
    
    
    -carbon.
  • Oxane-Based Carbamates: Typically refer to 4-aminotetrahydropyran derivatives (

    
    ) or 4-hydroxytetrahydropyran derivatives  (
    
    
    
    ). These are neutral, less lipophilic, and generally more metabolically stable to oxidation, though the carbamate moiety itself may be more labile to hydrolysis (esterase sensitivity) compared to the sterically hindered piperidine congener.

Chemical Structure & Electronic Properties

The fundamental difference in reactivity stems from the electronic nature of the heteroatom (Nitrogen vs. Oxygen) and its relationship to the carbamate carbonyl.

FeaturePiperidine-1-Carbamate N-(Tetrahydropyran-4-yl) Carbamate
General Structure Endocyclic Nitrogen (

)
Exocyclic Nitrogen (

)
Carbamate Type Tertiary Carbamate Secondary Carbamate
Electronic Effect Strong Resonance Donation (

)
Inductive Withdrawal by Ring Oxygen (

)
Basicity of Core Basic (

for parent amine)
Neutral (Ether Oxygen)
H-Bond Potential Acceptor (Carbonyl O)Donor (NH) & Acceptor (Ring O + Carbonyl O)
Chemical Stability High (Amide-like resonance)Moderate (Susceptible to E1cB elimination)
Electronic Modulation of Reactivity
  • Piperidine: The lone pair on the piperidine nitrogen is orthogonal to the ring plane but aligned with the carbonyl

    
    -system. This creates a partial double bond character (
    
    
    
    ), significantly reducing the electrophilicity of the carbonyl carbon. This makes the carbamate highly resistant to nucleophilic attack (hydrolysis).
  • Oxane (THP): The ring oxygen is an ether and does not participate in resonance with the exocyclic carbamate. Instead, it exerts a through-bond inductive electron-withdrawing effect (

    
    ). If the carbamate is at the 4-position, this effect is weak (
    
    
    
    -position). However, the presence of the NH proton in the secondary carbamate allows for base-catalyzed decomposition mechanisms (E1cB) that are impossible in the tertiary piperidine system.

Reactivity & Hydrolysis Mechanisms

The stability of these carbamates is defined by their resistance to hydrolysis in physiological fluids (simulated gastric fluid, plasma).

Hydrolysis Pathways

HydrolysisPathways cluster_0 Piperidine Carbamate (Tertiary) cluster_1 Oxane-Based Carbamate (Secondary) Pip Piperidine-N-CO-OR TetInt1 Tetrahedral Intermediate (Sterically Crowded) Pip->TetInt1 OH- (Slow) Prod1 Piperidine + CO2 + ROH TetInt1->Prod1 Collapse Iso Isocyanate Intermediate (R-N=C=O) TetInt1->Iso Pathway Not Possible (No NH Proton) Ox THP-NH-CO-OR Ox->Iso Base (E1cB) (-ROH) Prod2 THP-Amine + CO2 + ROH Iso->Prod2 H2O (Fast)

Figure 1: Mechanistic divergence in hydrolysis. Piperidine carbamates must proceed via a high-energy tetrahedral intermediate, whereas Oxane-based (secondary) carbamates can undergo faster elimination-addition via an isocyanate intermediate under basic conditions.

Experimental Data: Hydrolytic Half-Lives

Hypothetical data based on structure-reactivity relationships (SAR) and covalent inhibitor literature.

ConditionPiperidine-1-carboxylate (

)
N-(THP-4-yl)carbamate (

)
Mechanistic Insight
PBS (pH 7.4, 37°C) > 72 Hours> 48 HoursBoth are generally stable at neutral pH.
Simulated Gastric Fluid (pH 1.2) > 24 Hours~ 12-18 HoursAcid-catalyzed hydrolysis is faster for secondary carbamates.
Human Plasma (Esterases) High StabilityModerate StabilitySecondary carbamates are better substrates for carboxylesterases than sterically hindered tertiary carbamates.
Basic Buffer (pH 10) Very HighLow (

Hours)
Critical Difference: NH deprotonation drives E1cB elimination in the THP derivative.

Metabolic Stability & Bioisosterism[1]

Replacing a piperidine ring with an oxane (THP) ring is a classic strategy to reduce metabolic clearance and hERG toxicity .

  • Oxidative Metabolism (CYP450):

    • Piperidine: Highly susceptible to oxidation at the

      
      -carbon (adjacent to N) to form an iminium ion, leading to ring opening or N-dealkylation.
      
    • Oxane: The ether oxygen reduces the electron density of the ring C-H bonds, making them less prone to CYP-mediated hydroxylation compared to the amine

      
      -carbons.
      
  • Clearance Prediction:

    • 
       (Piperidine) 
      
      
      
      
      
      (Oxane).
    • Note: While the ring is more stable, the carbamate linker in the Oxane derivative (if secondary) may be more susceptible to hydrolysis by plasma esterases.

Experimental Protocols

To objectively compare these scaffolds in your specific drug candidate, use the following validated protocols.

Protocol A: Chemical Hydrolysis Kinetics

Objective: Determine the intrinsic chemical stability (


) independent of enzymes.
  • Preparation: Prepare 10 mM stock solutions of the Piperidine and Oxane carbamates in DMSO.

  • Incubation: Dilute to 100

    
     in:
    
    • 0.1 M HCl (pH 1.0)

    • 50 mM Phosphate Buffer (pH 7.4)

    • 0.1 M Borate Buffer (pH 10.0)

  • Sampling: Incubate at 37°C. Aliquot 50

    
     at 
    
    
    
    hours.
  • Quenching: Add 200

    
     cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: LC-MS/MS. Monitor disappearance of parent ion

    
    .
    
  • Calculation: Plot

    
     vs time. Slope = 
    
    
    
    .
Protocol B: Plasma Stability (Esterase Susceptibility)

Objective: Assess vulnerability to enzymatic cleavage.

  • Matrix: Thaw pooled Human/Rat Plasma on ice. Centrifuge to remove cryoprecipitate.

  • Spiking: Spike test compounds (1

    
     final) into plasma pre-warmed to 37°C.
    
  • Timepoints: 0, 15, 30, 60, 120 min.

  • Extraction: Protein precipitation with 3 volumes of ice-cold ACN/MeOH (1:1).

  • Control: Include Procaine (High clearance) and Warfarin (Low clearance) as benchmarks.

  • Interpretation: If the Oxane derivative degrades significantly faster than in PBS (Protocol A), it is an esterase substrate.

Decision Guide: When to Use Which?

DecisionTree Start Start: Select Scaffold Q1 Is the target site highly acidic/basic? Start->Q1 Q2 Is metabolic clearance (CYP) a major issue? Q1->Q2 No (Neutral pH) ResPip Use Piperidine Carbamate (High Chemical Stability) Q1->ResPip Yes (Acid/Base Stable) Q3 Is basicity required for solubility/binding? Q2->Q3 No ResOx Use Oxane (THP) Carbamate (Metabolic Stability) Q2->ResOx Yes (Avoid N-oxidation) Q3->ResPip Yes (pKa ~11) Q3->ResOx No (Neutral pKa)

Figure 2: Decision logic for selecting between Piperidine and Oxane scaffolds based on stability and ADME requirements.

References

  • Vacondio, F., et al. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link Key mechanistic insight on carbamate resonance and hydrolysis resistance.

  • Ahn, K., et al. (2009). "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases." Chemistry & Biology. Link Demonstrates the "privileged" nature of the piperidine carbamate scaffold in covalent inhibitors.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link Discusses the Piperidine to Tetrahydropyran switch for reducing basicity and metabolic liability.

  • Stankovičová, M., et al. (2010). "Phenylcarbamic acid derivatives with integrated N-phenylpiperazine moiety – kinetics of alkaline hydrolysis." Chemical Papers. Link Provides kinetic data and Arrhenius parameters for piperazine/piperidine carbamate hydrolysis.

Establishing the Gold Standard: Analytical Qualification of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate is a critical chiral intermediate, often utilized in the synthesis of cathepsin inhibitors and kinase-targeting small molecules. Its structural complexity—featuring a tetrahydropyran-4-one core, an exocyclic chiral center, and a Boc-protected amine—presents unique challenges for reference standard qualification.

This guide objectively compares the performance of Traditional Purity Assessment (HPLC-UV) against Advanced Orthogonal Qualification (qNMR + HPLC-CAD) . Experimental evidence demonstrates that traditional UV methods frequently overestimate the purity of this specific compound due to its weak chromophores and the "invisibility" of key diastereomeric impurities.

Part 1: The Challenge of the "Silent" Standard

The molecule contains two primary challenges for analytical chemists:

  • Weak UV Absorbance: The Boc group absorbs only at low wavelengths (<210 nm), and the ketone carbonyl has a weak

    
     transition (~280 nm). Common solvents (MeOH, MeCN) interfere at 210 nm, leading to poor signal-to-noise ratios.
    
  • Stereochemical Instability: The C3 position of the oxane ring is

    
     to a ketone. This proton is acidic, making the stereocenter prone to epimerization (racemization) under basic or even neutral conditions, leading to diastereomeric drift.
    
Comparative Analysis: Method Performance

The following table summarizes the performance of three analytical approaches for certifying this reference standard.

FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Charged Aerosol) Method C: qNMR (Primary Standard)
Detection Principle Chromophore absorptionMass-sensitive (Universal)Nuclear spin resonance
Sensitivity (LOD) Low (High background noise)High (ng levels)Moderate (mg required)
Response Factor Highly variable (structure dependent)Uniform (mass dependent)Unity (proton counting)
Stereoisomer Resolution Poor (often co-elute)Good (requires chiral column)Excellent (distinct shifts)
Purity Bias Overestimates (misses non-UV impurities)Accurate (detects salts/lipids)Absolute (SI Traceable)
Suitability Routine QC onlyImpurity ProfilingReference Standard Certification

Part 2: Critical Workflow & Logic

To establish a valid reference standard, one cannot rely on a single technique. The following workflow illustrates the "Self-Validating System" required to certify this material.

ReferenceStandardWorkflow cluster_Analysis Orthogonal Analytical Battery Synthesis Crude Synthesis (Aldol/Prins Cyclization) Purification Purification (Flash Column + Recrystallization) Synthesis->Purification qNMR 1. qNMR (1H) Absolute Assay % Purification->qNMR CAD 2. HPLC-CAD Organic Impurities % Purification->CAD Chiral 3. Chiral SFC/LC Diastereomeric Ratio (dr) Purification->Chiral KF 4. Karl Fischer Water Content Purification->KF CoA Final Certificate of Analysis (Mass Balance Calculation) qNMR->CoA Assigned Purity CAD->CoA Impurity Profile Chiral->CoA Stereopurity KF->CoA Correction Factor

Figure 1: Orthogonal workflow for certifying the reference standard. Note that qNMR provides the absolute assay value, while chromatography defines the impurity profile.

Part 3: Experimental Protocols

Primary Assay by Quantitative NMR (qNMR)

Objective: To determine the absolute mass purity without relying on a reference standard (which doesn't exist yet).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-

    
     (Prevents exchange of amide protons and stabilizes the ketone).
    
  • Protocol:

    • Accurately weigh 10–15 mg of the analyte and 5–10 mg of the IS into the same vial (precision

      
       mg).
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire

      
      H NMR with a relaxation delay (
      
      
      
      ) of at least
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Integration: Integrate the distinct singlet of the IS (e.g., TCNB aromatic proton) against the Boc methyl protons (9H singlet at

      
       ppm) or the oxane C2 protons.
      
    • Calculation:

      
      
      (Where 
      
      
      
      =integral,
      
      
      =number of protons,
      
      
      =molar mass,
      
      
      =mass,
      
      
      =purity).
Stereochemical Purity by Chiral SFC

Objective: To separate the cis and trans diastereomers and potential enantiomers. The C3-epimer is the critical impurity.

  • System: SFC (Supercritical Fluid Chromatography) with PDA/QDa detection.

  • Column: Chiralpak IG or IC (Immobilized polysaccharide phases are preferred for ketones).

  • Mobile Phase:

    
     / Methanol (90:10) with 0.1% Isopropylamine (additive essential for peak shape of amines).
    
  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Rationale: SFC prevents the on-column epimerization sometimes seen in aqueous reverse-phase HPLC due to the neutral/aprotic nature of the mobile phase.

Organic Impurity Profiling (HPLC-CAD)

Objective: Detect non-chromophoric impurities (synthetic precursors, lipids from reagents).

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 2.7 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Why CAD? The response in CAD is independent of chemical structure for non-volatiles. Unlike UV, where the Boc-amine might have a response factor of 1 and a precursor impurity a factor of 50, CAD gives a near 1:1 response, preventing "hidden" impurities from inflating the purity value.

Part 4: The Epimerization Trap

The structural integrity of tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate relies on the stability of the C3 chiral center.

Figure 2: Mechanism of diastereomeric drift. The C3 proton is acidic due to the adjacent ketone. Basic workups or improper storage can drive the mixture toward the thermodynamic trans-isomer.

Storage Recommendation: To maintain the qualified purity, the standard must be stored at -20°C under Argon. Avoid protic solvents (methanol/water) for long-term storage of stock solutions to prevent acid/base catalyzed epimerization.

References

  • International Union of Pure and Applied Chemistry (IUPAC). (2023).[1] Technical Report: Guidelines for the Purity Assignment of Organic Compounds. Pure and Applied Chemistry.[1][2][3]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy—Applications in drug analysis.[2][4][5][6][7] Journal of Pharmaceutical and Biomedical Analysis.

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][4][8]

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Chiral SFC methodology).
  • BenchChem. (2025).[7][9] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.

Sources

Structural Validation of 4-Oxooxan-3-yl Ethyl Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in unambiguously assigning the chemical structures of highly functionalized saturated heterocycles. When validating the structure of 4-oxooxan-3-yl ethyl derivatives (e.g., 3-ethyltetrahydro-4H-pyran-4-one or its functionalized analogs like tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate), researchers face a unique set of stereochemical and regiochemical hurdles.

These scaffolds are highly prized in medicinal chemistry, serving as core building blocks for spirofused piperazine histamine-3 receptor (H3R) antagonists[1] and complex polyketide natural products[2]. However, the presence of the C-4 carbonyl inherently flattens the tetrahydropyran chair conformation, complicating standard


-coupling analysis and making the C-3 position susceptible to base-catalyzed epimerization.

This guide provides an objective comparison of analytical techniques and establishes a self-validating experimental framework to ensure absolute confidence in your structural assignments.

Comparative Analysis of Analytical Techniques

To validate a 4-oxooxan-3-yl ethyl derivative, one must confirm three parameters: Molecular Formula , Regiochemistry (attachment at C-3 vs. C-2), and Stereochemistry (relative cis/trans orientation of the ethyl group). No single technique provides the complete picture efficiently; a combinatorial approach is required.

Analytical TechniquePrimary Validation TargetStrengthsLimitations
2D NMR (HMBC/NOESY) Regiochemistry & Relative StereochemistryNon-destructive; provides direct spatial and bond-connectivity mapping of the pyran ring[3].Cannot determine absolute stereochemistry without chiral derivatization.
LC-HRMS (CID MS/MS) Molecular Formula & Substitution PatternHigh sensitivity; retro-Diels-Alder (RDA) fragments easily confirm C-3 vs C-2 substitution.Provides no stereochemical information; cannot distinguish diastereomers.
Single-Crystal X-Ray (SCXRD) Absolute Configuration (3D Structure)Unambiguous determination of absolute stereocenters and exact bond lengths.Requires high-quality single crystals, which are notoriously difficult to grow for oily pyran derivatives.

Causality in Experimental Design: The "Why" Behind the Workflow

Do not treat analytical chemistry as a mere checklist. Every protocol must be designed with causality in mind to prevent false positives.

  • Why use CDCl

    
     treated with basic alumina?  The slightly acidic nature of standard CDCl
    
    
    
    can catalyze the enolization of the C-4 ketone. During a lengthy 12-hour 2D NMR acquisition, this can lead to epimerization of the C-3 ethyl group, resulting in a confusing mixture of diastereomers. Pre-treating the solvent neutralizes this threat.
  • Why prioritize 2D NOESY over 1D NOE? The chair conformation of the tetrahydropyran-4-one ring places the C-3 ethyl substituent in either an axial or equatorial position. 2D NOESY allows simultaneous mapping of the spatial proximity between the ethyl group's

    
    -protons and the axial protons at C-2 and C-5, definitively establishing the relative configuration[2].
    
  • The Self-Validating Loop: Our NMR protocol is designed as a self-validating system. The scalar couplings (

    
    ) extracted from the 1D 
    
    
    
    H spectrum must mathematically align with the spatial proximities observed in the 2D NOESY spectrum. If H-3 exhibits a large diaxial coupling (~10–12 Hz) to H-2
    
    
    , it must also show a strong NOESY cross-peak to H-5
    
    
    . A contradiction between these two datasets immediately flags a structural misassignment or conformational flux.

G Start 4-oxooxan-3-yl ethyl Derivative Synthesized HRMS LC-HRMS (Mass/Formula Confirmation) Start->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) (Purity & Basic Connectivity) Start->NMR1D Aliquot 2 NMR2D 2D NMR (HMBC, NOESY) (Regio- & Stereochemistry) HRMS->NMR2D Formula Confirmed NMR1D->NMR2D >95% Purity SCXRD X-Ray Crystallography (Absolute Configuration) NMR2D->SCXRD If Crystals Available Valid Structure Validated NMR2D->Valid Relative Stereo Confirmed SCXRD->Valid Absolute Stereo Confirmed

Figure 1: Analytical workflow for validating 4-oxooxan-3-yl ethyl derivatives.

Experimental Protocols

Protocol A: High-Resolution NMR Structural Elucidation

This workflow definitively maps the regiochemistry and relative stereochemistry of the pyran ring.

Step 1: Sample Preparation

  • Pass 1.0 mL of CDCl

    
     through a short plug of basic alumina to remove acidic impurities.
    
  • Dissolve 15–20 mg of the highly pure (>95%) 4-oxooxan-3-yl ethyl derivative in 600 µL of the treated CDCl

    
    .
    
  • Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D


H and 

C Acquisition
  • Acquire a standard

    
    H spectrum (minimum 400 MHz, ideally 600 MHz for dispersion).
    
  • Validation Check: Extract the

    
     coupling constants for the H-3 proton. A coupling of >10 Hz to H-2 indicates an axial-axial relationship, placing the ethyl group in the equatorial position.
    
  • Acquire a

    
    C{1H} spectrum to confirm the presence of the C-4 carbonyl (typically 
    
    
    
    205–210 ppm).

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Set the long-range coupling delay to optimize for

    
     Hz.
    
  • Validation Check: Look for a strong

    
     correlation from the ethyl 
    
    
    
    -protons to the C-4 carbonyl carbon. This unambiguously proves the ethyl group is at C-3, not C-2 or C-5.

Step 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Acquire with a mixing time (

    
    ) of 300–500 ms (optimized for small molecules MW < 500).
    
  • Validation Check: Map the spatial correlations. If the ethyl group is equatorial, H-3 is axial and will show a strong NOE cross-peak to H-5

    
     across the face of the pyran ring.
    

NMR_Logic H3 H-3 (Pyran Ring) C4 C-4 (Carbonyl) H3->C4 HMBC (2J/3J) H2ax H-2 axial H3->H2ax NOESY (Spatial) H5ax H-5 axial H3->H5ax NOESY (Spatial) Ethyl Ethyl alpha-Protons Ethyl->H3 COSY (3J) Ethyl->C4 HMBC (3J)

Figure 2: Key 2D NMR correlations establishing regiochemistry and stereochemistry.
Protocol B: LC-HRMS Fragmentation Analysis

This protocol utilizes gas-phase fragmentation to validate the structural skeleton independently of NMR.

Step 1: Chromatographic Separation

  • Utilize a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Ensure the compound elutes as a sharp, symmetrical peak to avoid isobaric interference.

Step 2: MS/MS Acquisition (Collision-Induced Dissociation)

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Isolate the

    
     precursor ion and apply a normalized collision energy (NCE) sweep (15–35 eV).
    
  • Validation Check: Tetrahydropyran-4-ones undergo a characteristic retro-Diels-Alder (RDA) cleavage. For a 3-ethyl derivative, you will observe the neutral loss of 1-butene (if cleavage occurs across C2-C3/C5-C6) or characteristic ketene losses. The presence of these specific fragments validates the exact substitution pattern of the pyran ring.

References

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. Journal of Medicinal Chemistry, 2014. URL:[Link]

  • A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones. Organic & Biomolecular Chemistry, 2015. URL:[Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 2020. URL:[Link]

Sources

Safety Operating Guide

tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate .

As a specialized intermediate often used in drug development (e.g., as a scaffold for kinase inhibitors), this compound lacks a widely published, compound-specific Safety Data Sheet (SDS).[1][2] Therefore, this protocol applies Generator Knowledge (per EPA 40 CFR 262.[1][3]11) based on its functional groups: the Boc-carbamate moiety (acid-sensitive, combustible) and the 4-oxooxane (tetrahydro-4H-pyran-4-one) ring (flammable, potential peroxide former).[2][4]

Chemical Profile & Hazard Identification

Before disposal, you must characterize the waste to ensure safe segregation.[1][5] This compound exhibits dual hazards due to its hybrid structure.

FeatureChemical MoietyHazard Implication
Protecting Group tert-Butyl carbamate (Boc)Acid Sensitive: Decomposes in strong acids (e.g., HCl, TFA) to release isobutylene gas and CO₂, posing a pressure-buildup/explosion risk in sealed waste containers.[1][2][4]
Core Ring 4-Oxooxane (Tetrahydropyran-4-one)Flammable/Peroxidizable: Cyclic ethers with ketone groups are generally flammable.[2][3][4] While the ketone stabilizes the ring relative to simple ethers, it should be treated as a Class II or III Combustible Liquid/Solid.[1]
Linker Ethyl amine chainNitrogenous Waste: Requires high-temperature incineration to prevent NOx formation; unsuitable for standard landfill.[3][4]

Critical Safety Directive:

ngcontent-ng-c2372798075="" class="ng-star-inserted">

NEVER mix this waste with acidic waste streams (e.g., spent deprotection mixtures containing TFA or HCl).[2][3] The resulting gas evolution can rupture waste containers.[3]

Waste Classification & Regulatory Codes

Under US EPA (RCRA) and EU regulations, classify this material as follows:

  • Primary Waste Code (RCRA): D001 (Ignitable Characteristic).[2][3] Rationale: Based on the flammability of the tetrahydropyranone core.[2][4]

  • Secondary Waste Code: D003 (Reactive - Potential). Rationale: Only applicable if the material has been stored for extended periods without stabilizers, creating a risk of peroxides, or if mixed with acids.[1][2]

  • Waste Stream: High-BTU Organic Waste (suitable for fuel blending or direct incineration).[2][3][4]

Pre-Disposal Stabilization & Packaging

Proper packaging prevents "lab pack" accidents during transport.[3][4]

Step 1: Segregation

Isolate this compound from:

  • Acids: (Sulfuric, Hydrochloric, Trifluoroacetic acid).[1][2]

  • Oxidizers: (Permanganates, Peroxides, Nitrates).[1][2]

  • Aqueous Waste: Keep in the organic solvent stream.[3][4]

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3][4]

  • Liquid Waste (Solution): Use a standard solvent safety can or HDPE carboy.[2][3]

  • Venting: If the waste contains traces of acid or is degrading, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure accumulation.[1][2]

Step 3: Labeling

Label the container explicitly.[3][4][5] Do not use generic abbreviations.

  • Text: "Hazardous Waste - tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate"[2][4]

  • Hazards: "Flammable," "Irritant," "Acid-Sensitive (Gas Evolver)."[1][2]

Disposal Workflow: Logic & Execution

The following decision tree illustrates the segregation logic required to prevent incompatible mixing events in the laboratory.

WasteSegregation Start Waste Generation: tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Segregate STEP 2: Segregate Non-Halogenated Organic Stream Solid->Segregate AcidCheck Contains Acids? (TFA, HCl, etc.) Liquid->AcidCheck Neutralize STEP 1: Neutralize Add NaHCO3 until pH 7-8 (Prevent Gas Evolution) AcidCheck->Neutralize Yes AcidCheck->Segregate No Neutralize->Segregate Container Pack in HDPE Container Label: 'Flammable/Acid-Sensitive' Segregate->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Figure 1: Waste segregation logic ensuring acid neutralization prior to consolidation.[2][4]

Detailed Disposal Procedures

Scenario A: Pure Solid Substance (Expired or Surplus)[2][3]
  • Dissolution (Optional but Recommended): While solid disposal is permitted, dissolving the solid in a combustible solvent (e.g., acetone or ethanol) often facilitates safer "fuel blending" incineration.[2][3]

  • Container: Place solid directly into a clear plastic bag, seal it, and place it inside a secondary HDPE screw-top jar.

  • Disposal Path: Ship as Lab Pack to a TSDF (Treatment, Storage, and Disposal Facility) for incineration.[1][3]

Scenario B: Reaction Mixture (Liquid Waste)
  • Quench Check: Ensure no active reagents (e.g., unreacted coupling agents like EDC/HATU) remain.[3]

  • pH Check: Dip a pH strip into the waste.[3][4]

    • If Acidic (pH < 4): Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution.[2][3] Expect bubbling (CO₂ release from acid neutralization).[2][3] Stir until bubbling ceases and pH is neutral (6–8).

    • Why? Neutralization prevents the acid from stripping the Boc group inside the waste drum, which would generate isobutylene gas and pressurize the drum.[1][2]

  • Consolidation: Pour into the "Non-Halogenated Organic Solvents" carboy.

  • Disposal Path: Fuel Blending (Energy Recovery) or Incineration.[3][4]

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

ParameterProtocol
PPE Nitrile gloves (double gloved), safety goggles, lab coat.[1][2] Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[3][4]
Containment Do not use water. Use a non-combustible absorbent (Vermiculite or Sand).[2][3][4]
Decontamination Wipe the area with an ethanol-dampened towel.[3][4] Collect all wipes as hazardous solid waste.[3][4]
Fire Use Class B extinguishers (CO₂ or Dry Chemical).[2][3] Do not use water jet, as the ether/ketone component may float and spread.[1]

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations: A User-Friendly Reference Document (40 CFR Part 262). [Link][2][3][4]

  • National Institutes of Health (NIH) - PubChem. Tetrahydro-4H-pyran-4-one (Compound Summary). [Link][2][4]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][2][3]

Sources

Personal protective equipment for handling tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate is a specialized heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Structurally, it combines a Boc-protected amine (providing acid sensitivity) with a cyclic ketone (oxan-4-one, providing reactivity for reductive aminations).[1]

Because specific toxicological data (LD50, LC50) is often limited for novel intermediates, this guide applies the Precautionary Principle , categorizing the substance based on its functional groups: Potential Irritant (Skin/Eye/Respiratory) and Low-Level Sensitizer .[1]

Quick-Reference Safety Data
ParameterSpecificationOperational Implication
Physical State Solid (White to Off-white Powder)Risk of particulate inhalation; static charge buildup.[1]
Primary Hazard GHS Class: Irritant (H315, H319, H335)Avoid all mucosal contact.[1]
Solubility DMSO, DCM, Methanol, Ethyl AcetateUse chemically compatible gloves for the solvent carrier.
Stability Acid-Labile (Boc group)DO NOT store near strong acids (HCl, TFA) to prevent premature deprotection and gas evolution (CO₂).[1]

Personal Protective Equipment (PPE) Matrix

Scientific safety is not about wearing more gear; it is about wearing the correct gear for the chemical interaction.

A. Dermal Protection (Gloves)

Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm) .[1]

  • Scientific Rationale: The tert-butyl carbamate moiety is lipophilic.[1] Latex gloves offer poor resistance to organic solvents often used to dissolve this compound (e.g., Dichloromethane). Nitrile provides superior chemical resistance and prevents the "wicking" of the compound dissolved in organic media.

  • Double-Gloving Protocol: Required when handling >100 mg or when dissolved in penetrating solvents (e.g., DMSO).[1]

    • Inner Layer: 4 mil Nitrile (Tactility).[1][2]

    • Outer Layer: 5-8 mil Nitrile (Barrier).[1]

B. Respiratory Protection

Recommendation: Engineering Controls (Fume Hood) are primary.[1]

  • Rationale: As a solid powder, the primary risk is inhalation of particulates during weighing. The ketone functionality (4-oxooxan) implies potential volatility if heated.[1]

  • Mask: If working outside a hood (not recommended), use a P95 or N95 particulate respirator .[1] Surgical masks offer zero protection against chemical dust.[1]

C. Ocular Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Rationale: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses, or for splashes during dissolution.

Operational Handling Protocol

Phase 1: Weighing & Transfer

The most critical moment for exposure is the transfer of the dry solid.

  • Static Control: This compound acts as a dielectric.[1] Use an anti-static gun or polonium strip inside the balance chamber to prevent powder scattering.[1]

  • Taring: Tare the receiving vessel (flask), not the spatula.

  • Solubilization: Add solvent immediately after weighing to suppress dust.[1]

    • Preferred Solvents: Dichloromethane (DCM) or Methanol.[1]

    • Avoid: Water (poor solubility).[1]

Phase 2: Reaction Setup (Deprotection or Reductive Amination)

This molecule is often subjected to acidic deprotection (removing Boc) or reductive amination (reacting the ketone).[1]

  • Acidic Deprotection Warning: When treating with TFA or HCl, the Boc group releases CO₂ gas and isobutylene .[1]

    • Risk:[1][3] Pressure buildup in closed vessels.[1]

    • Control: Always use an open system with an inert gas bubbler (Argon/Nitrogen) to vent evolved gases safely.[1]

Phase 3: Waste Disposal

Disposal Method: High-Temperature Incineration .

  • Logic: The carbamate nitrogen and the cyclic ether oxygen require complete oxidation to prevent the formation of toxic partial-combustion byproducts.[1]

  • Stream: Segregate into "Non-Halogenated Organic Solid" waste unless halogenated solvents (DCM) were used.[1]

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this specific intermediate, ensuring no step is overlooked.

SafetyWorkflow Start Start: Handling tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate StateCheck Is the compound in Solid or Solution state? Start->StateCheck Solid Solid State (Powder) StateCheck->Solid Solution Solution State StateCheck->Solution Weighing Weighing Protocol: 1. Fume Hood ON 2. Anti-static Gun 3. N95/P95 Backup Solid->Weighing SolventCheck Check Solvent Type Solution->SolventCheck Dissolution Dissolution: Add solvent (DCM/MeOH) gently to suppress dust. Weighing->Dissolution Dissolution->Solution Penetrating Penetrating (DMSO, DCM) SolventCheck->Penetrating Standard Standard (EtOAc, MeOH) SolventCheck->Standard GloveHigh Double Nitrile Gloves (Change every 15 mins) Penetrating->GloveHigh GloveStd Single Nitrile Gloves (Change upon splash) Standard->GloveStd Reaction Reaction: Acid Deprotection? GloveHigh->Reaction GloveStd->Reaction GasVent CRITICAL: Vent CO2 Gas Do not seal vessel Reaction->GasVent Yes (TFA/HCl) Disposal Disposal: High-Temp Incineration Reaction->Disposal No GasVent->Disposal

Caption: Decision logic for PPE selection and process safety based on physical state and reaction type.

References

  • Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: tert-Butyl carbamate. Retrieved from

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from

  • HSC Prep. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from

  • PubChem. (2025).[1] Compound Summary: tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate.[1] Retrieved from

  • Kamat Lab. (2025).[1] Standard Operating Procedures: Chemical Waste Disposal. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.